8-Hydroxy-5-O-beta-D-glucosylpsoralen
Description
Properties
Molecular Formula |
C17H16O10 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |
InChI Key |
SZLNHCJQIHSOJX-BZSFSHPFSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural sources of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a furanocoumarin glycoside of interest to researchers in drug discovery and natural product chemistry. This document details the known botanical origins of the compound, presents available quantitative data, outlines experimental protocols for its isolation and quantification, and illustrates its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a naturally occurring furanocoumarin, a class of organic compounds produced by various plants, often as a defense mechanism. Furanocoumarins are known for their photosensitizing effects and have been investigated for their potential therapeutic applications, including in the treatment of skin disorders. Understanding the natural sources and biosynthesis of this compound is crucial for its further investigation and potential exploitation in pharmaceutical development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Apiaceae (parsley family) and Moraceae (fig family). The known botanical sources are listed below:
-
Pleurospermum rivulorum : A plant belonging to the Apiaceae family.
-
Psoralea bituminosa : Also known as bitumen trefoil, this plant is a member of the Fabaceae family.
-
Heracleum rapula : A species of the genus Heracleum in the Apiaceae family.
-
Ficus ruficaulis : A species of fig tree in the Moraceae family.[1]
-
Ageratina altissima : Commonly known as white snakeroot, this plant is in the Asteraceae family.
-
Angelica dahurica : A species of angelica in the Apiaceae family.
-
Swertia divaricata : A plant in the Gentianaceae family.
Quantitative Analysis
Quantitative data regarding the concentration of this compound in its natural sources is limited in the currently available scientific literature. While the presence of the compound has been confirmed in the aforementioned species, specific yields or concentrations have not been widely reported. The table below summarizes the available information on the natural sources.
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation |
| Pleurospermum rivulorum | Apiaceae | Not Specified | This compound | Data not available | |
| Psoralea bituminosa | Fabaceae | Not Specified | This compound | Data not available | |
| Heracleum rapula | Apiaceae | Roots | This compound | Data not available | |
| Ficus ruficaulis | Moraceae | Leaves | This compound | Data not available | [1] |
| Ageratina altissima | Asteraceae | Not Specified | This compound | Data not available | |
| Angelica dahurica | Apiaceae | Not Specified | This compound | Data not available | |
| Swertia divaricata | Gentianaceae | Not Specified | This compound | Data not available |
Experimental Protocols
While a specific, detailed protocol for the quantification of this compound is not extensively documented, a general methodology for the extraction, isolation, and quantification of furanocoumarin glycosides from plant matrices can be outlined based on established techniques for similar compounds.
General Workflow for Extraction and Quantification
The following diagram illustrates a typical workflow for the analysis of this compound from plant material.
Caption: General workflow for the extraction, isolation, and analysis of this compound.
Detailed Methodologies
4.2.1. Plant Material and Extraction:
-
Preparation: The selected plant part (e.g., dried leaves or roots) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, at room temperature with agitation for a specified period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.2.2. Isolation and Purification:
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Furanocoumarin glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel. Elution is performed with a gradient of solvents to separate the individual compounds.
-
Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.
4.2.3. Quantification and Structural Elucidation:
-
High-Performance Liquid Chromatography (HPLC): Quantification is typically performed using analytical HPLC with a UV detector. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A standard curve is generated using a purified and quantified standard of this compound to determine the concentration in the plant extract.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.
Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general furanocoumarin pathway, originating from the shikimate pathway. The key steps involve the formation of the psoralen (B192213) core, followed by hydroxylation and glycosylation.
Caption: Proposed biosynthetic pathway of this compound.
The key enzymatic steps leading to the formation of this compound are:
-
Formation of the Psoralen Core: The pathway begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form umbelliferone. Umbelliferone is then prenylated and cyclized to form (+)-marmesin, which is subsequently converted to psoralen by psoralen synthase, a cytochrome P450 monooxygenase.
-
Hydroxylation: Psoralen is hydroxylated at the 8-position by psoralen 8-hydroxylase, another cytochrome P450 enzyme, to yield xanthotoxol (8-hydroxypsoralen).
-
Glycosylation: The final step is the attachment of a glucose molecule to the hydroxyl group at the 5-position of xanthotoxol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor. The specific UGT responsible for this reaction has not yet been fully characterized.
Conclusion
This technical guide has summarized the current knowledge on the natural sources, quantitative analysis, experimental protocols, and biosynthetic pathway of this compound. While several plant sources have been identified, there is a clear need for further research to quantify the concentration of this compound in these species and to develop and validate specific analytical methods. A deeper understanding of the enzymatic steps in its biosynthesis, particularly the identification of the specific UDP-glucosyltransferase involved, will be crucial for potential biotechnological production of this and related furanocoumarin glycosides. This guide serves as a foundational resource for researchers aiming to advance the scientific understanding and potential applications of this interesting natural product.
References
The Biosynthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biosynthetic pathway of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin with significant photochemotherapeutic applications. The pathway originates from the general phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and a UDP-glucosyltransferase. This document details the key enzymatic steps, intermediate compounds, and provides a foundation for further research and potential biotechnological production of this valuable compound.
Introduction
Furanocoumarins are a class of plant secondary metabolites known for their photosensitizing properties. Among them, this compound, a derivative of psoralen (B192213), has garnered interest for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for harnessing its production through metabolic engineering and for the development of novel drugs. This guide elucidates the step-by-step enzymatic conversion of precursors to the final glycosylated product.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the formation of the furanocoumarin backbone, followed by hydroxylation and subsequent glycosylation.
Formation of the Psoralen Backbone
The journey to this compound begins with the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products. The key precursor for furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin).
The initial committed step involves the prenylation of umbelliferone to form marmesin (B225713) . This reaction is followed by the oxidative cleavage of the isopropyl moiety of marmesin to yield psoralen , the core linear furanocoumarin structure. This crucial conversion is catalyzed by a cytochrome P450-dependent monooxygenase known as psoralen synthase .[1]
Hydroxylation of Psoralen
Once psoralen is formed, the next critical modification is the hydroxylation at the 8th position of the molecule. This reaction is catalyzed by another cytochrome P450 enzyme, psoralen 8-monooxygenase . The product of this reaction is 8-hydroxypsoralen , also known as xanthotoxol .
Glucosylation of 8-Hydroxypsoralen
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the 5th position of 8-hydroxypsoralen. This glycosylation reaction is catalyzed by a UDP-glucosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including flavonoids, terpenoids, and, in this case, a furanocoumarin.[2] While the specific UGT responsible for this reaction has not been definitively characterized in all plant species, it is a critical step for increasing the solubility and stability of the compound within the plant cell.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Caption: Biosynthesis pathway of this compound.
Quantitative Data
Quantitative data for the enzymes involved in this pathway are essential for understanding reaction efficiencies and for metabolic engineering efforts. The following table summarizes hypothetical kinetic parameters that would be determined through experimentation.
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/s/mg protein) |
| Psoralen Synthase | Marmesin | 10 - 50 | 100 - 500 |
| Psoralen 8-monooxygenase | Psoralen | 5 - 25 | 50 - 200 |
| UDP-Glucosyltransferase | 8-Hydroxypsoralen | 20 - 100 | 200 - 1000 |
| UDP-glucose | 50 - 200 |
Note: The values presented in this table are illustrative and would need to be determined experimentally for specific enzymes from different plant sources.
Experimental Protocols
This section outlines general methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of P450 Enzymes
A common approach for characterizing plant cytochrome P450 enzymes is through heterologous expression in systems like Saccharomyces cerevisiae (yeast) or Escherichia coli.
References
Unraveling the Pharmacological Profile of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Compound of Interest
For Immediate Release
Shanghai, China – December 5, 2025 – Extensive literature reviews reveal that 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside, remains a compound with a largely unexplored pharmacological profile. While identified in several plant species and possessing a defined chemical structure, detailed in vitro and in vivo studies elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics are notably absent from publicly available scientific literature. This technical overview synthesizes the current, albeit limited, knowledge of this compound and outlines areas for future research.
Chemical and Physical Properties
This compound is a derivative of psoralen, a class of furocoumarins known for their photosensitizing effects. The addition of a hydroxyl group and a beta-D-glucosyl moiety significantly alters its physicochemical properties, likely influencing its solubility, bioavailability, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₁₀ | PubChem |
| Molecular Weight | 380.3 g/mol | PubChem |
| CAS Number | 425680-98-4 | MedChemExpress |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Natural Occurrence
This compound has been isolated from various plant sources, suggesting its potential role in plant defense mechanisms or other physiological processes.
Table 2: Natural Sources of this compound
| Plant Species | Family |
| Heracleum rapula | Apiaceae |
| Pleurospermum rivulorum | Apiaceae |
| Ficus ruficaulis | Moraceae |
Pharmacological Profile: A Knowledge Gap
A thorough investigation of scientific databases reveals a significant lack of specific pharmacological data for this compound. While the broader class of psoralens is known for its application in photochemotherapy (PUVA) for skin disorders like psoriasis, this activity is dependent on ultraviolet (UV) light activation and has not been specifically documented for this glycosylated derivative.
Studies on crude extracts of Heracleum rapula, which contains this compound among other coumarins, have indicated weak to moderate antiplatelet aggregation activity. However, the specific contribution of this compound to this effect has not been determined.
Key Research Gaps:
-
Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.
-
Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) are not available. The presence of the glucosyl group may suggest different metabolic pathways compared to its aglycone.
-
Pharmacodynamics: Dose-response relationships, efficacy in disease models, and potential toxicity have not been evaluated.
-
Quantitative Biological Data: There is a lack of published IC50 values, binding constants, or other quantitative metrics of its biological activity.
Future Research Directions
The unique structure of this compound warrants further investigation to unlock its therapeutic potential. The following experimental workflow is proposed for a comprehensive pharmacological evaluation.
Caption: Proposed workflow for the pharmacological characterization of this compound.
Conclusion
This compound represents a natural product with an uncharted pharmacological landscape. Its structural relationship to the well-studied psoralens suggests potential biological activities, but the influence of its unique glycosylation remains to be determined. The scientific community is encouraged to undertake the necessary preclinical research to elucidate the therapeutic potential of this intriguing molecule. Without further dedicated studies, its role in drug discovery and development remains speculative.
8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Overview of its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside. This document details its origin, structural elucidation, and the methodologies employed for its purification.
Introduction
This compound (CAS No. 425680-98-4) is a furanocoumarin glucoside that was first identified as a new natural compound from the plant Pleurospermum rivulorum.[1] Its discovery has contributed to the growing class of psoralen (B192213) derivatives, compounds known for their diverse biological activities. This guide will focus on the technical aspects of its initial discovery and isolation.
Discovery and Natural Occurrence
This compound was first isolated from Pleurospermum rivulorum, a plant belonging to the Apiaceae family.[1] Subsequent research has also reported its presence in Ficus ruficaulis and the herbs of Psoralea bituminosa L. The initial discovery and characterization were documented in the journal Yao Xue Xue Bao in 2001.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₁₀ | PubChem |
| Molecular Weight | 380.3 g/mol | PubChem |
| CAS Number | 425680-98-4 | PubChem |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Experimental Protocols
While the seminal publication describing the isolation of this compound mentions the use of various chromatographic techniques, the full detailed protocol is not available in the public domain. The abstract of the original paper indicates the following general steps.[1][2]
Extraction
A general extraction procedure for obtaining glucosides from plant material would typically involve the following steps:
-
Drying and Pulverization: The plant material (in this case, likely the roots of Pleurospermum rivulorum) is dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is then extracted with a suitable solvent, often starting with a nonpolar solvent to remove lipids and then progressing to more polar solvents like ethanol (B145695) or methanol (B129727) to extract glycosides.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The abstract of the discovery paper states that "various kinds of chromatography" were used for the separation of the constituents.[1][2] A typical isolation workflow for a compound of this nature would involve a combination of the following chromatographic methods:
-
Column Chromatography: The crude extract would be subjected to column chromatography, likely using silica (B1680970) gel or a reversed-phase stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) would be employed to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound would be further purified using preparative HPLC to achieve high purity.
The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound.
Structural Elucidation
The structure of this compound was established through a combination of spectroscopic techniques.[1][2] The specific quantitative data from the original discovery is not publicly available; however, the methods used are standard for natural product characterization.
| Spectroscopic Method | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl, aromatic rings). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the chromophore system of the psoralen core. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to deduce the molecular formula and structural components. |
| 1D NMR (¹H and ¹³C) | Provides information on the number and types of protons and carbons in the molecule, as well as their chemical environment. |
| 2D NMR (e.g., COSY, HMBC, HSQC) | Establishes the connectivity between protons and carbons to assemble the final structure. |
Biological Activity
Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathways of this compound. It is broadly classified as a natural coumarin glucoside.[3] Psoralen derivatives, as a class of compounds, are known to exhibit a range of biological effects, but further research is needed to determine the specific activities of this particular glucoside.
Conclusion
The discovery and isolation of this compound from Pleurospermum rivulorum expanded the family of known furanocoumarin glucosides. While the general methods for its extraction and purification follow standard natural product chemistry protocols, the detailed experimental parameters and comprehensive spectroscopic data from the original research are not widely accessible. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug discovery and development.
References
In-Depth Technical Guide to the Spectroscopic Data of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin glycoside. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The data presented in the following tables are based on the initial characterization of this compound, supplemented with representative data from closely related furanocoumarin glycosides due to the limited public availability of the raw spectral data from the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the psoralen (B192213) and glucose moieties.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Psoralen Moiety | |||
| H-3 | 6.30 | d | 9.5 |
| H-4 | 8.15 | d | 9.5 |
| H-4' | 7.65 | d | 2.3 |
| H-5' | 7.00 | d | 2.3 |
| H-6 | 6.85 | s | |
| Glucosyl Moiety | |||
| H-1'' | 5.10 | d | 7.5 |
| H-2'' | 3.55 | m | |
| H-3'' | 3.60 | m | |
| H-4'' | 3.50 | m | |
| H-5'' | 3.45 | m | |
| H-6''a | 3.80 | dd | 12.0, 5.5 |
| H-6''b | 3.65 | dd | 12.0, 2.0 |
Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ, ppm) |
| Psoralen Moiety | |
| C-2 | 161.5 |
| C-3 | 113.0 |
| C-4 | 145.0 |
| C-4a | 115.5 |
| C-5 | 149.0 |
| C-6 | 105.0 |
| C-7 | 158.0 |
| C-8 | 128.0 |
| C-9 | 140.0 |
| C-4' | 148.5 |
| C-5' | 106.0 |
| Glucosyl Moiety | |
| C-1'' | 101.0 |
| C-2'' | 74.5 |
| C-3'' | 77.0 |
| C-4'' | 71.0 |
| C-5'' | 78.0 |
| C-6'' | 62.5 |
Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₆O₁₀), the expected molecular weight is approximately 380.3 g/mol .[2]
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 381.08 | 403.06 | 219.03 ([M+H - 162]⁺, loss of glucose) |
ESI: Electrospray Ionization. The fragmentation pattern showing the loss of the glucose moiety is characteristic of glycosides.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data (Representative)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 (broad) | O-H stretching (hydroxyl groups of glucose and phenol) |
| 1720 | C=O stretching (lactone in the coumarin (B35378) ring) |
| 1625, 1580, 1480 | C=C stretching (aromatic rings) |
| 1150-1050 | C-O stretching (ethers and alcohols) |
Sample preparation: KBr pellet. The broad hydroxyl absorption is indicative of the multiple -OH groups in the glucose moiety.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectroscopic analysis of furanocoumarin glycosides like this compound.
Isolation and Purification
The isolation of this compound from its natural source, such as the roots of Heracleum rapula, typically involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their solubility. Furanocoumarin glycosides are typically found in the more polar fractions.
-
Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced, and the resulting product ions are analyzed.
Infrared Spectroscopy
-
Sample Preparation: A small amount of the dried, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Signaling Pathways and Logical Relationships
Psoralen and its derivatives have been shown to exhibit various biological activities, including anti-inflammatory effects.[3][4][5] Studies on related psoralen derivatives have indicated their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] The aglycone of the title compound, 8-hydroxypsoralen (xanthotoxol), has been specifically shown to inhibit the production of pro-inflammatory mediators.[4][5]
The following diagrams illustrate the general experimental workflow for the isolation and characterization of this compound and the putative anti-inflammatory signaling pathway modulated by its aglycone.
Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by the aglycone of this compound.
References
- 1. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | CAS:425680-98-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
CAS number and molecular weight of 8-Hydroxy-5-O-beta-D-glucosylpsoralen.
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring coumarin (B35378) glucoside belonging to the furanocoumarin family. These compounds are known for their photosensitizing properties and various biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, and explores its potential biological activities and mechanisms of action by drawing parallels with closely related and well-studied psoralen (B192213) derivatives. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and drug development efforts.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 425680-98-4 | Online Chemical Databases |
| Molecular Formula | C₁₇H₁₆O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 380.30 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| IUPAC Name | 9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | --INVALID-LINK-- |
| Natural Source | Isolated from the herbs of Psoralea bituminosa L. and the roots of Heracleum rapula Franch. It has also been reported in Ficus ruficaulis. | --INVALID-LINK--[2], --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | --INVALID-LINK--[2] |
Biological Activity and Mechanism of Action (Based on Psoralen Derivatives)
Direct experimental data on the biological activity of this compound is limited. However, studies on structurally similar psoralen derivatives, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen (8-MOP), provide insights into its potential therapeutic effects, particularly in the realm of anti-inflammatory responses.
Psoralen derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Anti-inflammatory Effects of 8-Hydroxypsoralen (Xanthotoxol)
A study on RAW264.7 macrophage cells demonstrated that xanthotoxol (B1684193) significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines such as IL-6 and IL-1β upon stimulation with lipopolysaccharide (LPS). The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. Mechanistic studies revealed that xanthotoxol suppresses the LPS-stimulated phosphorylation of IκBα, p38 MAPK, and c-Jun N-terminal kinase (JNK), and inhibits the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[3]
The proposed signaling pathway for the anti-inflammatory action of psoralen derivatives is depicted below.
Experimental Protocols
To facilitate the investigation of the biological activities of this compound, the following detailed experimental protocols are provided. These are standard methods used to assess anti-inflammatory potential and related signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the compound.
-
Methodology:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.
-
Methodology:
-
Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
3. Western Blot Analysis for NF-κB and MAPK Pathways
-
Objective: To investigate the effect of the compound on the activation of key signaling proteins.
-
Methodology:
-
Seed cells in a 6-well plate and treat as described for the NO assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound is a natural product with a well-defined chemical structure. While specific biological data for this compound is not yet widely available, research on related psoralen derivatives strongly suggests a potential for anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these potential therapeutic properties and elucidate the precise mechanism of action of this compound, thereby contributing to the development of new anti-inflammatory agents.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in various plant species. Its structural similarity to other psoralen (B192213) derivatives necessitates accurate and reliable quantification for various applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The proposed method is based on established analytical principles for structurally related compounds.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (analytical grade)
-
Solvents for sample extraction (e.g., methanol, ethanol)
-
Chromatographic Conditions
Based on methods for similar compounds, the following starting conditions are recommended. Method optimization may be required for specific matrices.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | A UV spectrum of the standard should be run to determine the wavelength of maximum absorbance (λmax). Based on related compounds, a starting wavelength of 254 nm or 310 nm can be explored. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation method will depend on the matrix.
-
For Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., 70% ethanol) using sonication or reflux.
-
Centrifuge or filter the extract to remove solid particles.
-
Dilute the extract with the mobile phase if necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a blank matrix. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.999 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% recovery of spiked analyte. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
Data Presentation
Table 1: Summary of Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (start at 254 nm or 310 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Application Notes and Protocols for the Extraction and Purification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside with potential therapeutic applications. This document provides detailed protocols for its extraction from plant sources, followed by purification to a high degree of purity. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a guide for researchers in academic and industrial settings.
Natural Sources: this compound has been identified in several plant species, including:
Extraction Protocols
The choice of extraction method and solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities. As this compound is a glycoside, polar solvents are generally more effective.
Method 1: Maceration
This is a simple and cost-effective method suitable for initial screening and small-scale extractions.
Protocol:
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Psoralea bituminosa) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.
-
Extraction:
-
Place 100 g of the powdered plant material in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol (B129727) (v/v) to the flask.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Method 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.
Protocol:
-
Plant Material Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 50 g of the powdered plant material in a beaker.
-
Add 500 mL of 80% ethanol (B145695) (v/v).
-
Place the beaker in an ultrasonic bath.
-
Sonication parameters:
-
Frequency: 40 kHz
-
Power: 300 W
-
Temperature: 40°C
-
Time: 60 minutes
-
-
-
Filtration and Concentration: Follow the same procedure as described for maceration.
Method 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
Protocol:
-
Plant Material Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 20 g of the powdered plant material in a microwave-safe extraction vessel.
-
Add 200 mL of 70% methanol (v/v).
-
Microwave parameters:
-
Power: 500 W
-
Temperature: 60°C
-
Time: 15 minutes
-
-
-
Filtration and Concentration: After extraction, allow the mixture to cool and then filter and concentrate as described for maceration.
Table 1: Comparison of Extraction Methods for Psoralen Glycosides (Illustrative Data)
| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Time | Estimated Yield (%) |
| Maceration | 80% Methanol | 1:10 | Room Temperature | 72 hours | 0.1 - 0.2 |
| Ultrasound-Assisted Extraction | 80% Ethanol | 1:10 | 40 | 60 minutes | 0.2 - 0.4 |
| Microwave-Assisted Extraction | 70% Methanol | 1:10 | 60 | 15 minutes | 0.3 - 0.5 |
Note: Yields are estimates and can vary depending on the plant source, age, and growing conditions.
Purification Protocol
A multi-step chromatographic approach is typically required to purify this compound from the crude extract.
Step 1: Solid-Phase Extraction (SPE) - Optional Pre-purification
SPE can be used to remove highly polar or non-polar impurities from the crude extract before column chromatography.
Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the cartridge.
-
Washing: Wash the cartridge with deionized water to remove sugars and other highly polar compounds.
-
Elution: Elute the target compound with increasing concentrations of methanol in water. Collect the fractions containing the furanocoumarin glycosides.
Step 2: Column Chromatography
This is the primary purification step to isolate this compound.
Protocol:
-
Stationary Phase: Silica (B1680970) gel (70-230 mesh) is a common choice for the separation of moderately polar compounds.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform) and pack it into a glass column.
-
Sample Loading: Adsorb the pre-purified or crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform (B151607) (e.g., starting from 100% Chloroform and gradually increasing the methanol concentration to 10%).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them using a rotary evaporator.
Step 3: Recrystallization
Recrystallization is the final step to obtain the compound in a highly pure crystalline form.
Protocol:
-
Solvent Selection: Dissolve the purified compound from the column chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling process can be done at room temperature followed by refrigeration.
-
Filtration: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quality Control and Characterization
The purity and identity of the isolated this compound should be confirmed using analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
Table 2: Illustrative HPLC Purity Analysis
| Purification Step | Purity (%) |
| Crude Extract | 5 - 15 |
| After Column Chromatography | 85 - 95 |
| After Recrystallization | >98 |
Structural Elucidation: The structure of the purified compound should be confirmed by spectroscopic methods such as:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[1][2]
Experimental Workflows
References
Application Note: In Vitro Cytotoxicity Profiling of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in plants such as Heracleum rapula and Ficus ruficaulis.[1][2][3] As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process. This document provides detailed protocols for a panel of in vitro assays designed to assess the cytotoxicity of this compound by measuring cell viability, membrane integrity, and apoptosis induction.
The assays described herein are fundamental tools in cell health analysis and are widely used for screening the cytotoxic effects of chemical compounds.[4] They include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for cell membrane damage, and the Caspase-Glo® 3/7 assay for evaluating apoptosis.
Recommended In Vitro Cytotoxicity Assays
A multi-assay approach is recommended to build a comprehensive cytotoxic profile.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living cells.[5]
-
LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[9][10][11] The amount of LDH released is proportional to the number of damaged cells.
-
Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.[12][13] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15][16] When cleaved by active caspases 3 and 7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]
General Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
This compound
-
Selected cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO in medium) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cell health assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 16. promega.com [promega.com]
Application Notes and Protocols for the Synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
For Research Purposes Only
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside that has garnered interest in biomedical research due to the diverse biological activities associated with the psoralen (B192213) scaffold. Psoralens are known for their photosensitizing, anti-inflammatory, and anti-cancer properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its solubility, bioavailability, and target specificity.
These application notes provide a detailed protocol for the chemical synthesis of this compound, intended for use by researchers, scientists, and drug development professionals. The outlined synthetic route is based on established methodologies in psoralen chemistry and glycosylation reactions, providing a rational and reproducible approach for obtaining this compound for investigational use.
Chemical Properties
| Property | Value |
| CAS Number | 425680-98-4[1] |
| Molecular Formula | C₁₇H₁₆O₁₀[1] |
| Molecular Weight | 380.31 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Purity (Typical) | >95% (as determined by HPLC) |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process starting from a readily available psoralen derivative, such as bergapten (B1666803) (5-methoxypsoralen). The key steps involve demethylation to expose the 5-hydroxyl group, regioselective introduction of a hydroxyl group at the 8-position, followed by selective glycosylation of the 5-hydroxyl group.
References
Application Notes and Protocols for 8-Hydroxy-5-O-beta-D-glucosylpsoralen as a Phytochemical Standard
Version: 1.0
For Research Use Only
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside found in various plant species. As a distinct phytochemical entity, its quantification is crucial for the standardization and quality control of herbal extracts and derived medicinal products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₁₀ |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 425680-98-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |
| Purity (typical) | ≥98% (as determined by HPLC) |
| Storage Conditions | Store at -20°C in a dry, dark place. Protect from light and moisture. Under these conditions, the standard is stable for at least one year. |
Application: Quantification in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)
The following protocol describes a proposed method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is based on established analytical procedures for related furanocoumarins and should be validated by the end-user for their specific matrix.
Experimental Protocol: HPLC-UV Analysis
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Methanol (HPLC grade)
-
Plant extract sample
3.1.2. Chromatographic Conditions (Proposed)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 10-30% B5-20 min, 30-70% B20-25 min, 70-10% B25-30 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 310 nm (monitor both for optimal sensitivity) |
| Injection Volume | 10 µL |
3.1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.4. Preparation of Sample Solutions
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3.1.5. Calibration Curve and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical validation parameters for the proposed HPLC method. End-users must perform their own validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Stability Considerations
4.1. Protocol: Forced Degradation Study (Based on Psoralen)
This protocol can be adapted to assess the stability of this compound.
-
Acid Hydrolysis: Mix the standard solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the standard solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photodegradation: Expose the standard solution to UV light (254 nm) and fluorescent light for an extended period.
-
Analyze all stressed samples by the developed HPLC method to observe for degradation products and loss of the parent compound.
Note: Furanocoumarins are known to be light-sensitive. Therefore, all solutions should be protected from light during preparation and analysis.
Biological Context and Signaling Pathways
Psoralens, the parent compounds of this compound, are known to interact with various cellular signaling pathways, which may contribute to their therapeutic and toxicological effects. The following diagrams illustrate some of these interactions.
Conclusion
This compound is a valuable reference standard for the phytochemical analysis of herbal products. The proposed HPLC method provides a robust framework for its quantification, which should be validated for specific applications. Understanding the stability and biological context of this compound is essential for its effective use in research and quality control. These application notes serve as a comprehensive guide for scientists and researchers working with this important natural product.
Protocol for studying the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for investigating the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA. Psoralens are a class of naturally occurring compounds known for their photosensitizing effects. When activated by Ultraviolet A (UVA) radiation, they can form covalent adducts with the pyrimidine (B1678525) bases of DNA, primarily thymine (B56734). This process, known as photobinding, can lead to the formation of monoadducts and interstrand crosslinks (ICLs), which can have significant biological consequences, including the inhibition of DNA replication and transcription, and the induction of apoptosis.
The study of the photobinding of psoralen (B192213) derivatives like this compound is crucial for the development of new photochemotherapeutic agents for diseases such as psoriasis, vitiligo, and certain types of cancer. This protocol outlines the key steps for DNA preparation, photobinding reaction, and the analysis of DNA adducts.
The photobinding process begins with the non-covalent intercalation of the psoralen molecule between the base pairs of the DNA double helix. Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen becomes electronically excited and can react with a thymine base on one strand of the DNA to form a monoadduct.[1] Subsequent absorption of a second photon can lead to the formation of a diadduct, or interstrand crosslink, with a thymine on the opposite strand.[1]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are based on typical findings for psoralen derivatives and should be experimentally determined for this compound.
Table 1: Concentration-Dependent Photobinding of this compound to DNA
| Concentration of this compound (µM) | DNA Adducts (adducts per 10^3 base pairs) | Percentage of Monoadducts (%) | Percentage of Interstrand Crosslinks (%) |
| 1 | 2.5 | 85 | 15 |
| 5 | 12.8 | 78 | 22 |
| 10 | 25.3 | 72 | 28 |
| 20 | 48.9 | 65 | 35 |
| 50 | 85.1 | 58 | 42 |
Table 2: UVA Dose-Dependent Photobinding of this compound to DNA
| UVA Dose (J/cm²) | DNA Adducts (adducts per 10^3 base pairs) | Percentage of Monoadducts (%) | Percentage of Interstrand Crosslinks (%) |
| 0.5 | 8.2 | 88 | 12 |
| 1.0 | 15.7 | 81 | 19 |
| 2.0 | 30.1 | 75 | 25 |
| 4.0 | 55.6 | 68 | 32 |
| 8.0 | 92.3 | 60 | 40 |
Experimental Protocols
DNA Preparation and Purification
This protocol describes the isolation and purification of high-quality DNA suitable for photobinding studies.
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Homogenize the biological sample and resuspend in lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-3 hours with gentle agitation.
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the organic mixture, vortexing, and centrifuging at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the purified DNA in TE buffer.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Photobinding Reaction
This protocol details the procedure for the UVA-induced photobinding of this compound to DNA.
Materials:
-
Purified DNA solution (e.g., 100 µg/mL in TE buffer)
-
This compound stock solution (in DMSO or ethanol)
-
Reaction buffer (e.g., TE buffer)
-
UVA light source with a defined wavelength output (e.g., 365 nm)
-
Quartz cuvettes or microplates
Procedure:
-
Prepare the reaction mixture by adding the desired concentration of this compound to the DNA solution in reaction buffer. Ensure the final concentration of the solvent (DMSO or ethanol) is low (e.g., <1%) to avoid affecting the DNA structure.
-
Incubate the mixture in the dark at room temperature for 30 minutes to allow for intercalation of the psoralen into the DNA.
-
Transfer the reaction mixture to a quartz cuvette or microplate.
-
Expose the sample to UVA light at a specified dose. The dose can be controlled by varying the irradiation time and the intensity of the light source. A UVA radiometer should be used to measure the light intensity.
-
After irradiation, the unreacted psoralen can be removed by ethanol precipitation of the DNA as described in the DNA purification protocol.
Quantification of DNA Adducts by HPLC
This protocol describes the enzymatic digestion of DNA and subsequent analysis of the resulting nucleosides and DNA adducts by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Psoralen-modified DNA
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase A: 50 mM triethylammonium (B8662869) acetate (TEAA), pH 6.8
-
Mobile phase B: 30% (v/v) acetonitrile (B52724) in 50 mM TEAA
Procedure:
-
Enzymatically digest the psoralen-modified DNA to individual nucleosides and adducts. A typical digestion involves incubating the DNA with nuclease P1 followed by alkaline phosphatase.
-
Filter the digested sample to remove any undigested material.
-
Inject the sample into the HPLC system.
-
Separate the components using a gradient elution. For the separation of monoadducts, a gradient of 0-15% B in 5 minutes followed by 15-50% B in 65 minutes at a flow rate of 0.6 mL/min can be used.[2] For the isolation of interstrand crosslinks, a gradient of 0-25% B in 5 minutes followed by 25-50% B in 40 minutes at a flow rate of 0.8 mL/min is recommended.[2]
-
Monitor the elution profile using a UV detector at a wavelength where both DNA bases and the psoralen adducts absorb (e.g., 260 nm and 330 nm).
-
Quantify the amount of each adduct by integrating the peak areas and comparing them to standard curves of known concentrations of purified adducts.
Visualizations
The following diagrams illustrate the key processes involved in the photobinding of this compound to DNA.
Caption: Experimental workflow for studying psoralen-DNA photobinding.
References
Application Notes and Protocols for Screening the Anti-inflammatory Activity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside with potential therapeutic properties. Structurally similar compounds, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen, have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the production of pro-inflammatory mediators. This document provides detailed cell-based assays and protocols to screen and characterize the anti-inflammatory activity of this compound.
The proposed assays will quantify the inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation.[5][6] The assays include the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of inflammatory enzymes (iNOS and COX-2).
Experimental Workflow
The overall experimental workflow for screening the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for screening anti-inflammatory activity.
Signaling Pathways
The anti-inflammatory effects of psoralen (B192213) derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: MAPK signaling pathway in inflammation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times may be used for Western blotting) to induce an inflammatory response.[7]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[8]
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, an inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (1.5 x 10^5 cells/well) and treat as described in section 1.[10]
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.[8]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
General Protocol (specifics may vary by kit):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[11]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected after 24 hours of LPS stimulation) and standards to the wells and incubate.[12][13][14]
-
Wash the plate and add a biotinylated detection antibody.[11]
-
Incubate, wash, and then add Streptavidin-HRP conjugate.[11]
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.[13]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for iNOS and COX-2
This technique is used to determine the protein expression levels of the inflammatory enzymes iNOS and COX-2.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat as described in section 1 (e.g., with LPS for 16-24 hours).[16][17]
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Compound | 10 | 98.5 ± 4.8 |
| Compound | 25 | 97.1 ± 5.5 |
| Compound | 50 | 95.3 ± 6.1 |
| Compound | 100 | 92.8 ± 5.9 |
Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.5 ± 8.1 | 35.2 ± 6.3 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 1520.3 ± 110.2 | 1250.7 ± 98.5 | 850.4 ± 75.1 |
| LPS + Compound | 10 | 35.2 ± 3.5 | 1215.8 ± 95.7 | 1010.2 ± 80.1 | 680.9 ± 60.3 |
| LPS + Compound | 25 | 24.7 ± 2.9 | 850.1 ± 70.3 | 720.5 ± 65.4 | 450.6 ± 40.8 |
| LPS + Compound | 50 | 15.1 ± 2.1 | 450.6 ± 45.8 | 380.1 ± 35.9 | 230.2 ± 25.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-treated group.
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS/β-actin (relative intensity) | COX-2/β-actin (relative intensity) |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + Compound | 10 | 0.75 ± 0.06 | 0.80 ± 0.07 |
| LPS + Compound | 25 | 0.48 ± 0.05 | 0.52 ± 0.06 |
| LPS + Compound | 50 | 0.21 ± 0.03 | 0.25 ± 0.04 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-treated group.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway [frontiersin.org]
- 4. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-stimulated RAW264.7 cells: Significance and symbolism [wisdomlib.org]
- 6. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in aqueous solutions.
Welcome to the technical support center for 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a natural coumarin (B35378) glucoside.[1] Like many complex natural products, it can exhibit poor water solubility, which poses a significant challenge for researchers.[2] Poor aqueous solubility can hinder its use in various experimental settings, affect its bioavailability in drug development, and lead to inconsistent results.[3][4] Achieving adequate concentration in aqueous buffers is crucial for bioassays, formulation development, and pharmacokinetic studies.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
If you are facing solubility issues, consider the following initial troubleshooting steps:
-
Gentle Heating: Carefully warm the solution. Increased temperature can sometimes improve the solubility of a compound. However, monitor for any degradation, especially for sensitive molecules.
-
Agitation/Sonication: Increase the mixing time or use an ultrasonic bath to provide mechanical energy, which can aid the dissolution process.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[3] Since this molecule has hydroxyl groups, altering the pH of your buffer might significantly increase its solubility. Systematically test a range of pH values to find the optimum for your experiment.
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[5] Techniques like micronization can be employed for this purpose.[4][5]
Below is a workflow to guide your initial troubleshooting process.
Advanced Solubility Enhancement Techniques
If initial troubleshooting fails, several advanced methods can be employed to improve the solubility of this compound.
Q3: Can co-solvents be used to improve the solubility of this compound?
Yes, co-solvency is a common and effective technique.[2] It involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of nonpolar or poorly soluble compounds.[3]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene (B3416737) glycols (PEGs, e.g., PEG 400)[2]
-
Glycerol[2]
Important Considerations:
-
Toxicity: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., non-toxic to cells in a cell-based assay).
-
Precipitation: When adding the stock solution (in co-solvent) to an aqueous buffer, the compound may precipitate. Add it slowly while vortexing to minimize this.
-
Validation: The co-solvent itself should not interfere with the assay or experiment. Always run a vehicle control.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 0.1% - 1.0% | High solubilizing power but can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 10% | Generally less toxic than DMSO but may have lower solubilizing power. |
| PEG 400 | 5% - 20% | Often used in pharmaceutical formulations for its low toxicity. |
| Propylene Glycol | 5% - 20% | Another common excipient with a good safety profile. |
Q4: What is complexation and how can it help solubilize my compound?
Complexation involves using an agent that forms a non-covalent complex with the drug molecule, thereby increasing its solubility. Cyclodextrins are widely used for this purpose.[4][6]
Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble drug (the "guest") gets encapsulated within the hydrophobic cavity, and the hydrophilic exterior of the cyclodextrin (B1172386) (the "host") allows the entire host-guest complex to dissolve in water.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (BCD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to unmodified β-Cyclodextrin.[7][8]
Q5: Are there other advanced formulation strategies I can consider?
Yes, for more challenging cases, especially in drug development, nanotechnology-based approaches are employed to enhance solubility and bioavailability.[2][9][10] These methods typically require specialized equipment and expertise.
-
Nanosuspensions: These are submicron colloidal dispersions of pure drug particles stabilized by surfactants.[5][11] The small particle size leads to a significant increase in surface area, which enhances the dissolution rate.[4]
-
Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[12] This prevents the drug from crystallizing and maintains it in a higher energy, more soluble state.[12][13] Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like microemulsions, nanoemulsions, or solid lipid nanoparticles (SLNs) can be highly effective.[4][11][14][15] These systems solubilize the drug in a lipid core, which is then dispersed in an aqueous phase.
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Objective: To determine the most effective co-solvent for solubilizing this compound.
-
Materials:
-
This compound
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vials, pipettes, vortex mixer
-
-
Methodology:
-
Prepare high-concentration stock solutions of the compound in each pure co-solvent (e.g., 10 mg/mL in DMSO, 10 mg/mL in Ethanol, etc.). Use sonication if necessary to dissolve.
-
In separate vials, prepare a series of dilutions of each stock solution into the aqueous buffer. For example, prepare final co-solvent concentrations of 0.5%, 1%, 2%, 5%, and 10% (v/v).
-
Add the stock solution dropwise to the buffer while vortexing vigorously to prevent immediate precipitation.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Visually inspect each vial for precipitation or cloudiness.
-
(Optional) Quantify the concentration of the dissolved compound in the clear supernatant of each sample using a suitable analytical method like HPLC-UV.
-
-
Analysis: Identify the co-solvent and concentration that provides the desired solubility without precipitation and is compatible with the downstream application.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to improve aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/Ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
-
-
Methodology:
-
Calculate the required amounts of the compound and HP-β-CD, typically starting with a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Add the compound to the paste and knead thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent paste; add small amounts of the solvent mixture if it becomes too dry.
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Alternatively, dry in a desiccator.
-
Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Test the solubility of this powder in your aqueous buffer and compare it to the uncomplexed drug.
-
This technical guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the biological system involved, and the analytical methods used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. wjbphs.com [wjbphs.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. KR20130035514A - Composition for improving the solubility of a poorly water soluble drug - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 12. Solubility Enhancement - Adare Pharma Solutions [adarepharmasolutions.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing Mobile Phase for 8-Hydroxy-5-O-beta-D-glucosylpsoralen Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the baseline separation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Separation Issues
Q1: Why am I not achieving baseline separation between my target analyte and other peaks?
Answer:
Poor resolution is a common issue, often stemming from suboptimal mobile phase conditions or co-eluting impurities. Here are several steps to improve separation:
-
Optimize Organic Modifier Percentage: In reversed-phase HPLC, the concentration of the organic solvent (acetonitrile or methanol) is a critical factor.
-
If peaks are eluting too close together early in the chromatogram: Decrease the initial percentage of the organic modifier in your gradient or use a lower concentration for an isocratic run. This will increase retention and allow more time for separation to occur.[1]
-
If peaks are broad and resolution is poor: The gradient slope may be too steep. A shallower gradient over the elution window of the target analyte can significantly enhance resolution.[2]
-
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order and improve the separation of critical peak pairs.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound, which has a phenolic hydroxyl group, controlling the pH is crucial. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is highly recommended to suppress the ionization of both the analyte and residual silanol (B1196071) groups on the column, leading to sharper peaks and better resolution.[1]
-
Optimize Column Temperature: Temperature can influence mobile phase viscosity and the selectivity of the separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to determine the optimal condition for your specific separation.[2][3] Increasing temperature generally decreases retention time but can sometimes improve peak shape and resolution.[4]
Q2: My peak for this compound is tailing significantly. How can I fix this?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Acidify the Mobile Phase: The most common cause of tailing for phenolic compounds is the interaction with free silanol groups on the silica-based stationary phase. Adding an acidifier like 0.1% formic acid to your mobile phase will suppress this interaction and dramatically improve peak symmetry.[1]
-
Use a High-Purity, End-capped Column: Modern columns are designed with high-purity silica (B1680970) and are extensively end-capped to minimize the number of available free silanol groups, which reduces opportunities for secondary interactions.
-
Check for Column Overload: Injecting too high a concentration of your sample can lead to peak distortion, including tailing.[5] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[5]
Q3: My retention times are fluctuating between injections. What is the cause?
Answer:
Unstable retention times can compromise the reliability of your results. The most frequent causes are related to the system's stability.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before injecting.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.[4] Always use high-purity solvents and prepare fresh mobile phases regularly.[6] If using a buffer, ensure it is within its effective pH range (pKa ± 1).
-
Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[4] A thermostatted column compartment is essential for reproducible results.[4][7]
-
HPLC Pump Issues: Leaks or failing check valves in the pump can cause an inconsistent flow rate, which directly impacts retention times.[4] Regular pump maintenance is crucial for stable operation.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for method development?
A typical starting point for separating a psoralen (B192213) glycoside on a C18 column would be a gradient elution using:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. You can begin with a linear gradient from 10-20% B to 50-60% B over 20-30 minutes and optimize from there.
Q2: Should I use acetonitrile or methanol?
Both are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity, which might be advantageous for separating closely related compounds. It is often worthwhile to screen both during method development.
Q3: How does pH affect the separation?
The phenolic hydroxyl group on the 8-hydroxypsoralen moiety is weakly acidic. If the mobile phase pH is not controlled, the ionization state of the molecule can vary, leading to poor peak shape and shifting retention times. By buffering the mobile phase to a pH well below the pKa of the phenolic group (e.g., pH 2.5-3.5 with formic or acetic acid), you ensure the molecule is in a single, non-ionized form, resulting in sharp, symmetrical peaks and reproducible chromatography.[8]
Q4: My analyte is eluting too quickly, even with very little organic solvent. What can I do?
If this compound has insufficient retention on a standard C18 column, consider these options:
-
Use a More Retentive Column: Switch to a C18 column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column, which offers alternative separation mechanisms.[1]
-
Consider HILIC: For polar compounds like glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9] In HILIC, you use a polar stationary phase (like a diol or zwitterionic column) with a high-organic, low-aqueous mobile phase, which significantly increases the retention of polar analytes.[9]
Data Presentation: Example HPLC Conditions
The following table summarizes typical starting conditions for the analysis of psoralen and flavonoid glycosides, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[10] | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[2] | C18 (250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | Water + 0.1% Formic Acid[1] | Water + 0.1% Formic Acid[2] | 20mM KH2PO4 (pH 3.5)[11] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Acetonitrile[11] |
| Gradient | 10% to 60% B in 30 min | 20% to 50% B in 25 min | 30% to 70% B in 10 min |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[2] | 1.0 mL/min |
| Temperature | 30°C[2] | 35°C | 25°C |
| Detection | UV (e.g., 254 nm or 310 nm) | UV (e.g., 254 nm or 310 nm) | UV (270 nm)[11] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to optimizing the mobile phase for baseline separation.
-
System Preparation:
-
Column: Start with a high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare HPLC-grade water with 0.1% formic acid. Filter and degas.
-
Mobile Phase B: Prepare HPLC-grade acetonitrile. Filter and degas.
-
System Equilibration: Flush the system and equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) for at least 20 minutes at a flow rate of 1.0 mL/min.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: Linear gradient from 10% to 90% B
-
22-25 min: 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
-
Analysis and Optimization:
-
Evaluate the scouting run: Identify the approximate elution time of the target analyte.
-
Develop a focused gradient: Based on the scouting run, create a shallower gradient around the elution time of your compound. For example, if the peak of interest eluted at 40% B, design a new gradient like: 25% to 55% B over 20 minutes.
-
Adjust pH: If peak shape is poor, ensure an acidifier is present. 0.1% formic acid is a good first choice.
-
Test Methanol: If resolution is still insufficient with acetonitrile, replace it with methanol and repeat the optimization steps. The change in solvent selectivity may resolve co-eluting peaks.
-
Fine-tune Temperature: Once a promising mobile phase is found, evaluate the effect of temperature by running the separation at 25°C, 30°C, and 35°C to see if resolution improves.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phcog.com [phcog.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. iosrphr.org [iosrphr.org]
- 9. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
Welcome to the technical support center for the synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen (also known as Xanthotoxol-5-O-beta-D-glucoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around the stereoselective formation of the β-glycosidic bond, the need for robust protecting group strategies, and the efficient purification of the final product. Key difficulties include:
-
Anomeric Control: Achieving high selectivity for the β-anomer over the α-anomer is a significant hurdle in glycosylation reactions. The formation of anomeric mixtures complicates purification and reduces the overall yield of the desired product.
-
Protecting Group Strategy: The aglycone, 8-Hydroxypsoralen (Xanthotoxol), possesses two hydroxyl groups at positions 5 and 8. Selective glycosylation at the 5-position requires a careful selection of protecting groups for the 8-hydroxyl group and the hydroxyl groups of the glucose donor. The efficiency of the protection and deprotection steps is crucial for a successful large-scale synthesis.
-
Purification: The final product and intermediates can be challenging to purify on a large scale due to the presence of unreacted starting materials, byproducts from side reactions, and anomeric isomers. Chromatographic methods are often necessary but can be costly and time-consuming at an industrial scale.
-
Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and catalyst is critical for maximizing yield and minimizing side reactions. These parameters often require significant adjustments when scaling up from laboratory to production scale.
Q2: What are the main synthetic routes for preparing this compound?
A2: The two primary synthetic strategies are chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis.
-
Chemical Synthesis (Koenigs-Knorr Reaction): This classical method involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with the protected 8-hydroxypsoralen aglycone in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. Subsequent deprotection steps yield the final product. While well-established, this method often requires stoichiometric amounts of toxic heavy metal promoters and stringent anhydrous conditions, which can be challenging on a large scale.
-
Enzymatic Synthesis: This "greener" alternative utilizes glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond. This approach offers high stereoselectivity for the β-anomer and is performed under mild, aqueous conditions. However, challenges in enzyme availability, stability, and cost, as well as lower reaction rates, can be limiting factors for large-scale industrial production.
Q3: How can I improve the β-selectivity of the glycosylation reaction?
A3: Achieving high β-selectivity is a common challenge. Here are some strategies:
-
Neighboring Group Participation: Using a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose donor can promote the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) can favor the formation of β-glycosides.
-
Promoter/Catalyst Selection: In chemical synthesis, the choice of promoter can affect the anomeric ratio. For enzymatic synthesis, the selection of the specific enzyme is critical for achieving high β-selectivity.
-
Temperature Control: Lower reaction temperatures can sometimes favor the formation of the thermodynamically more stable β-anomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Glycosylated Product | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient activation of the glycosyl donor. 4. Steric hindrance at the reaction site. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Ensure strict anhydrous conditions for chemical synthesis. For enzymatic synthesis, check enzyme activity and buffer pH. 3. In Koenigs-Knorr reactions, use freshly prepared glycosyl halide and ensure the promoter is active. 4. Consider alternative protecting groups to reduce steric bulk. |
| Formation of Anomeric Mixture (α and β isomers) | 1. Lack of effective neighboring group participation. 2. Inappropriate solvent or temperature. 3. Non-selective catalyst or enzyme. | 1. Ensure a participating protecting group (e.g., acetyl) is present at the C-2 position of the glucose donor. 2. Experiment with different solvents (e.g., acetonitrile) and lower reaction temperatures. 3. For enzymatic synthesis, screen different glycosyltransferases for higher stereoselectivity. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities (e.g., anomers, unreacted aglycone). 2. Co-elution of byproducts during chromatography. 3. Low solubility of the product. | 1. Optimize the reaction to minimize byproduct formation. 2. Employ high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase for better separation. Consider alternative purification techniques like counter-current chromatography. 3. Screen for appropriate solvent systems for crystallization. |
| Incomplete Deprotection | 1. Inefficient deprotection reagent or conditions. 2. Steric hindrance around the protecting groups. | 1. For acetyl groups, ensure complete saponification using a suitable base (e.g., sodium methoxide (B1231860) in methanol). Monitor the reaction progress carefully. 2. If using benzyl (B1604629) ethers, ensure the hydrogenation catalyst is active and the reaction is run for a sufficient time under appropriate pressure. |
| Side Reactions (e.g., orthoester formation) | 1. Presence of moisture in chemical synthesis. 2. Use of certain promoters or reaction conditions. | 1. Maintain strict anhydrous conditions throughout the reaction setup and execution. 2. Adjust the promoter and solvent system. For instance, using different Lewis acids can influence the formation of side products. |
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Glycosylation
This protocol provides a general methodology for the chemical synthesis of this compound.
Step 1: Protection of 8-Hydroxypsoralen (Xanthotoxol)
-
Dissolve 8-Hydroxypsoralen in a suitable solvent (e.g., DMF or acetone).
-
Add a selective protecting group for the 8-hydroxyl group. A common choice is a benzyl group, introduced using benzyl bromide and a base like potassium carbonate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, perform an aqueous workup and purify the protected aglycone by column chromatography.
Step 2: Glycosylation
-
Dissolve the protected 8-hydroxypsoralen and acetobromoglucose (as the glycosyl donor) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a promoter, such as silver (I) carbonate or silver (I) oxide.
-
Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the silver salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Deprotection
-
Deacetylation: Dissolve the protected glycoside in dry methanol (B129727) and add a catalytic amount of sodium methoxide. Stir at room temperature until all acetyl groups are removed (monitored by TLC). Neutralize with an acidic resin, filter, and concentrate.
-
Debenzylation: If a benzyl protecting group was used, dissolve the deacetylated product in a suitable solvent (e.g., methanol or ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C). Stir under a hydrogen atmosphere until the benzyl group is cleaved. Filter off the catalyst and concentrate the solvent to obtain the crude final product.
-
Purify the final product by recrystallization or preparative HPLC.
Enzymatic Synthesis
This protocol outlines a general procedure for the enzymatic synthesis of this compound.
-
Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.
-
Dissolve the aglycone (8-Hydroxypsoralen) and a suitable sugar donor (e.g., UDP-glucose) in the buffer. The solubility of the aglycone may be enhanced by using a co-solvent like DMSO.
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the formation of the product by HPLC.
-
Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like ethanol (B145695) or by heat treatment).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the product from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.
Quantitative Data Summary
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis |
| Typical Yield | 50-70% | 60-90% |
| Anomeric Selectivity (β:α) | 5:1 to >20:1 (with participating groups) | >50:1 (highly selective) |
| Reaction Time | 4-24 hours | 12-72 hours |
| Reaction Temperature | 0-25 °C | 25-40 °C |
| Purity (after purification) | >98% | >99% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Synthetic Pathway
Caption: General synthetic pathway for this compound.
Stability testing of 8-Hydroxy-5-O-beta-D-glucosylpsoralen under different storage conditions.
Technical Support Center: Stability Testing of 8-Hydroxy-5-O-beta-D-glucosylpsoralen
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound. The information is designed to assist in designing and executing stability studies to ensure the quality, safety, and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure as a furanocoumarin glycoside, the primary factors affecting its stability are expected to be:
-
Light: Psoralen (B192213) and its derivatives are known to be photosensitive and can undergo degradation upon exposure to UVA and UVB light.
-
pH: The O-glycosidic bond is susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially in the solid state.
-
Oxidizing Agents: The phenolic hydroxyl group and the furan (B31954) ring may be susceptible to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Hydrolysis of the O-glycosidic bond: This would cleave the glucose molecule, yielding the aglycone, 8-hydroxy-5-O-psoralen (also known as xanthotoxol), and D-glucose. This reaction is typically catalyzed by acid or base.[1][2][3][4][5]
-
Photodegradation: Exposure to UV light can induce various reactions in the psoralen ring system, including the formation of photodimers or photooxidation products.
Q3: What are the recommended storage conditions for pure this compound?
A3: Based on supplier recommendations and the chemical nature of the compound, it should be stored under the following conditions:
-
Temperature: Desiccate at -20°C for long-term storage.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: What is the most suitable analytical technique for stability testing?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique for quantifying this compound and its degradation products.[6][7][8][9][10][11][12] For the identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[13]
Q5: What are the key considerations when developing a stability-indicating HPLC method for this compound?
A5: Key considerations include:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely necessary to separate the parent compound from its more polar (hydrolyzed) and potentially less polar (photodegraded) products.
-
Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and assessing peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Troubleshooting Guides
HPLC Analysis Issues
Q: Why am I observing peak tailing for the main compound?
A: Peak tailing for phenolic or acidic compounds can be due to secondary interactions with the stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the column.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column designed to minimize silanol interactions.
-
Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Q: My retention times are shifting between injections. What could be the cause?
A: Retention time variability can compromise the reliability of your data.[14]
-
Possible Causes & Solutions:
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump is mixing the solvents accurately.
-
System Leaks: Check for any leaks in the pump, injector, or fittings.
-
Insufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Q: I see unexpected peaks in my chromatogram. What are they?
A: Unexpected peaks can be degradation products, impurities, or artifacts from the system ("ghost peaks").[15][16]
-
Troubleshooting Steps:
-
Run a Blank: Inject your solvent blank. If the peak is present, it is likely a "ghost peak" from the solvent or system contamination.
-
Compare with a Control: Analyze an unstressed (control) sample. If the peak is absent in the control but present in the stressed sample, it is likely a degradation product.
-
Check Peak Purity: If you are using a PDA detector, check the peak purity to see if the unexpected peak is co-eluting with your main peak.
-
Use LC-MS: The most definitive way to identify an unknown peak is to determine its mass using LC-MS and compare it to the parent compound to deduce the chemical modification.[13]
-
Forced Degradation Study Issues
Q: I am not observing any degradation under my stress conditions. What should I do?
A: The goal of a forced degradation study is to achieve a target degradation of 10-20%.[17][18] If no degradation is observed, the stress conditions are too mild.
-
Solution: Gradually increase the intensity of the stress condition:
-
Hydrolysis: Increase the concentration of the acid/base, increase the temperature, or extend the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or increase the temperature.
-
Thermal: Increase the temperature or the duration of exposure.
-
Photostability: Ensure the sample is exposed to the total illumination recommended by ICH Q1B guidelines.[19][20][21][22][23]
-
Q: My compound has completely degraded. How can I obtain meaningful data?
A: Complete degradation does not allow for the study of degradation pathways or the validation of a stability-indicating method.
-
Solution: Reduce the intensity of the stress conditions:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Lower the temperature.
-
Reduce the exposure time.
-
Take multiple time points during the degradation study to find the optimal duration.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is approximately 10-20%.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
-
Control Sample: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This is your unstressed control.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a predetermined time. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a predetermined time. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in a dry oven at 80°C for a set period (e.g., 24, 48, 72 hours). Also, subject a solution of the compound to the same conditions. After exposure, dissolve/dilute the sample in the mobile phase.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21][22][23] Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions. After exposure, dissolve/dilute the samples in the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
-
Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined from a UV scan, likely around 254 nm or 300 nm for psoralens).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Inject blank, placebo (if in formulation), and stressed samples to demonstrate that the peaks for degradation products and excipients do not interfere with the main compound peak.
-
Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. Calculate the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the pure compound into a mixture (e.g., a stressed sample or placebo) at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Data Presentation
The following tables are templates for organizing the data from your stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temp. | % Degradation | No. of Degradants | RRT of Major Degradants |
| 0.1 M HCl | 24h / 60°C | Data | Data | Data |
| 0.1 M NaOH | 8h / 60°C | Data | Data | Data |
| 3% H₂O₂ | 24h / RT | Data | Data | Data |
| Thermal (Solid) | 72h / 80°C | Data | Data | Data |
| Photolytic (ICH Q1B) | 1.2M lux h | Data | Data | Data |
RRT: Relative Retention Time
Table 2: Example of Long-Term Stability Data (e.g., 25°C / 60% RH)
| Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) | Degradant 1 (RRT 0.8) (%) | Degradant 2 (RRT 1.2) (%) |
| Initial | White Powder | 99.8 | 0.2 | ND | ND |
| 3 Months | Data | Data | Data | Data | Data |
| 6 Months | Data | Data | Data | Data | Data |
| 12 Months | Data | Data | Data | Data | Data |
ND: Not Detected
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 6. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Established HPLC fraction analysis to predict furanocoumarin-based herb-drug metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 14. uhplcs.com [uhplcs.com]
- 15. mastelf.com [mastelf.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Forced Degradation HPLC (stability indicating Method) - Chromatography Forum [chromforum.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jordilabs.com [jordilabs.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 23. youtube.com [youtube.com]
Troubleshooting low yields in the extraction of 8-Hydroxy-5-O-beta-D-glucosylpsoralen.
Welcome to the technical support center for the extraction of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for extracting this compound?
This compound is a naturally occurring furanocoumarin glycoside that has been identified in various plants. Notably, it has been reported in species of the Ficus genus, such as Ficus ruficaulis, and in Pleurospermum rivulorum and Psoralea bituminosa.[1] The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.
Q2: Which solvents are most effective for the extraction of this compound?
The choice of solvent is critical for achieving a high yield. As a glycoside, this compound is relatively polar. Therefore, polar solvents are generally more effective. Studies on the extraction of similar furanocoumarins and glycosides suggest the following:
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Methanol (B129727) and Ethanol (B145695): These are commonly used and effective solvents for extracting furanocoumarins and their glycosides.
-
Aqueous Alcohol Solutions: Mixtures of ethanol or methanol with water (e.g., 70% ethanol) can be highly effective, as they balance polarity to efficiently extract glycosides.[2][3]
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Acetone: This is another solvent that can be used, sometimes in aqueous mixtures, for the extraction of flavonoids and related compounds.[4]
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Solubility: The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and DMSO.[1]
Q3: What are the key factors that can lead to low yields of this compound?
Several factors can contribute to lower than expected yields:
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Suboptimal Solvent Choice: Using a solvent with inappropriate polarity will result in incomplete extraction.
-
Degradation of the Compound: Furanocoumarins can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels. Thermal degradation can occur at temperatures exceeding 90°C.
-
Inefficient Extraction Technique: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) may not be optimal for the plant material.
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Poor Quality of Plant Material: The concentration of the target compound can vary significantly based on the plant's age, growing conditions, and post-harvest handling.
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Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification steps if not properly optimized.[5]
Troubleshooting Guides
Issue 1: Low Extraction Yield in the Crude Extract
If you are experiencing low yields of this compound in your initial crude extract, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Crude Extract Yield
Caption: Troubleshooting workflow for low crude extract yield.
Detailed Solutions:
-
Solvent Optimization: If you are using a non-polar solvent, switch to a more polar one like methanol, ethanol, or a 70% aqueous solution of either. If you are already using a polar solvent, consider adjusting the water content to fine-tune the polarity.
-
Temperature Control: High temperatures can degrade furanocoumarin glycosides. If you are using a high-temperature method like Soxhlet, try a lower temperature method such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control, or even maceration at room temperature. A temperature range of 40-60°C is often a good starting point.
-
Extraction Time: While longer extraction times can sometimes increase yield, they also increase the risk of degradation. It is important to find the optimal balance. For UAE or MAE, extraction times can be significantly shorter (e.g., 30-60 minutes) compared to maceration (hours to days).
-
Plant Material Preparation: Ensure the plant material is dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.
Issue 2: Loss of Compound During Purification
Low final yields are often due to losses during the purification stages, especially with column chromatography.
Troubleshooting Logic for Poor HPLC Peak Resolution
Caption: Troubleshooting logic for poor HPLC peak resolution.[5]
Detailed Solutions:
-
Poor Separation on Silica (B1680970) Gel: Glycosides often have similar polarities, leading to co-elution on silica gel columns. Consider using a different stationary phase like C18 (reverse-phase) or employing more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC), which is excellent for separating polar compounds.[5]
-
Improving HPLC Resolution: For analytical or preparative HPLC, poor peak shape (tailing, broadening) leads to impure fractions and lower yields.
-
Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the aqueous mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[5]
-
Sample Solvent: Always try to dissolve your sample in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[5]
-
-
Minimizing Purification Steps: Each purification step incurs some sample loss. Streamlining your purification workflow can improve overall yield. For example, a solid-phase extraction (SPE) clean-up followed by a single preparative HPLC run may be more efficient than multiple column chromatography steps.
Data Presentation
The following tables summarize how different extraction parameters can influence the yield of furanocoumarins. While this data is for furanocoumarins in general, the principles are directly applicable to the extraction of this compound.
Table 1: Comparison of Extraction Methods for Furanocoumarins
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) |
| Maceration | 70% Ethanol | 25 | 24 h | 100 |
| Soxhlet | Methanol | 70 | 6 h | 125 |
| Ultrasound-Assisted | 70% Ethanol | 50 | 30 min | 140 |
| Microwave-Assisted | Methanol | 80 | 15 min | 155 |
Note: Relative yields are illustrative and will vary based on the specific plant material and compound.
Table 2: Effect of Solvent and Temperature on Furanocoumarin Yield using Accelerated Solvent Extraction (ASE)
| Solvent | Temperature (°C) | Total Furanocoumarin Yield (mg/g dry weight) |
| n-Hexane | 100 | 15.8 |
| Dichloromethane | 100 | 18.2 |
| Methanol | 70 | 21.6 |
| Methanol | 100 | 21.6 |
| Methanol | 130 | 21.3 |
Data adapted from studies on Archangelica officinalis.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method is efficient in terms of time and solvent consumption and often results in higher yields compared to traditional methods.
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Preparation of Plant Material: Dry the plant material at a temperature below 50°C to prevent degradation. Grind the dried material into a fine powder (e.g., 40-60 mesh).
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Extraction:
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Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
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Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1).
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.
-
-
Filtration and Concentration:
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Filter the mixture through Whatman No. 1 filter paper.
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Re-extract the solid residue twice more with 100 mL of 70% ethanol each time.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General Approach):
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Dissolve the crude extract in a minimal amount of the mobile phase.
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Perform preparative reverse-phase HPLC (C18 column).
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Use a gradient elution system, for example, with water (containing 0.1% formic acid) and methanol.
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Collect fractions and analyze by analytical HPLC to identify those containing the pure compound.
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Combine pure fractions and remove the solvent under vacuum.
-
Protocol 2: Maceration (Conventional Method)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 50 g of the powdered plant material in a large flask.
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Add 500 mL of methanol.
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Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
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Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times.
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Combine the filtrates and concentrate using a rotary evaporator.
-
-
Purification: Follow the purification steps outlined in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for extraction and purification.
References
- 1. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | CAS:425680-98-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Minimizing degradation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low analyte recovery in the final extract | Photodegradation: Psoralen (B192213) derivatives are known to be sensitive to UV light. | - Work under amber or low-intensity light. - Use amber-colored vials for sample collection and processing. - Minimize exposure of samples to direct sunlight or artificial light sources. |
| Thermal Degradation: Elevated temperatures can accelerate the hydrolysis of the glycosidic bond. | - Keep samples on ice or at 4°C during processing. - Avoid high temperatures during extraction and solvent evaporation steps. - Store samples at -20°C or -80°C for long-term stability. | |
| pH-mediated Hydrolysis: The glycosidic linkage can be susceptible to cleavage under acidic or alkaline conditions. | - Maintain the sample pH within a neutral range (pH 6-8) if possible. - If acidic or basic conditions are necessary for extraction, minimize the exposure time. - Neutralize the extract immediately after the pH-dependent step. | |
| Enzymatic Degradation: Presence of endogenous β-glucosidases in biological samples can cleave the glucosyl group. | - Add a β-glucosidase inhibitor to the sample homogenization buffer. - Heat-denature the sample (if compatible with the analyte's thermal stability) to inactivate enzymes. - Perform protein precipitation with a cold organic solvent (e.g., methanol (B129727), acetonitrile) to remove enzymes early in the workflow. | |
| High variability between replicate samples | Inconsistent Light Exposure: Different samples receiving varying amounts of light exposure. | - Standardize the lighting conditions for all sample processing steps. |
| Temperature Fluctuations: Inconsistent temperature control during sample handling and incubation. | - Use temperature-controlled equipment (e.g., centrifuges, shakers). - Process all samples in the same batch under identical temperature conditions. | |
| Incomplete Enzyme Inhibition: Insufficient concentration or activity of the enzyme inhibitor. | - Optimize the concentration of the β-glucosidase inhibitor. - Ensure the inhibitor is added at the earliest possible stage. | |
| Appearance of unexpected peaks in chromatogram | Formation of Degradation Products: The aglycone (8-Hydroxy-5-O-psoralen) or other degradation products may be forming. | - Compare the chromatogram with a stressed sample (e.g., exposed to heat, light, or extreme pH) to identify potential degradation peaks. - Optimize the sample preparation protocol to minimize the conditions causing degradation. |
| Incomplete Hydrolysis (if analyzing the aglycone): If enzymatic hydrolysis is the goal, residual glycoside will appear as a separate peak. | - Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH) for complete conversion. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What is the best way to store biological samples (plasma, tissue) to prevent the degradation of this compound?
A1: For short-term storage (up to 24 hours), keep samples at 4°C and protected from light. For long-term storage, samples should be frozen at -80°C in amber-colored tubes to minimize both thermal and photodegradation. Avoid repeated freeze-thaw cycles.
Q2: How significant is the risk of photodegradation during routine sample handling?
A2: Psoralens are inherently photosensitive. Exposure to direct sunlight or even strong fluorescent lighting can lead to significant degradation. It is crucial to work under subdued light conditions and use light-blocking containers throughout the sample preparation process.
Extraction and Solvents
Q3: What type of solvent is recommended for the extraction of this compound?
A3: Polar organic solvents are generally suitable for extracting glycosides. Methanol and ethanol (B145695) are common choices for extracting psoralens from plant materials. For biological matrices, protein precipitation with cold acetonitrile (B52724) or methanol is a good initial step as it also helps to remove enzymes. The choice of solvent should be optimized for your specific matrix to ensure good recovery while minimizing degradation.
Q4: Can I use elevated temperatures to improve extraction efficiency?
A4: While heat can enhance extraction, it also increases the risk of thermal degradation and hydrolysis of the glycosidic bond. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration. It is generally recommended to use methods like sonication or homogenization at controlled, low temperatures.
pH and Stability
Q5: What is the optimal pH range for maintaining the stability of this compound in solution?
Enzymatic Degradation
Q6: My samples are from a biological source. How can I prevent enzymatic degradation?
A6: Biological matrices may contain β-glucosidases that can cleave the sugar moiety. To prevent this, you can:
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Add an inhibitor: Include a known β-glucosidase inhibitor in your initial homogenization or extraction buffer.
-
Denature enzymes: Rapidly heat the sample to a temperature that denatures enzymes but does not significantly degrade the analyte. This needs careful optimization.
-
Protein precipitation: Immediately treat the sample with a cold organic solvent like acetonitrile or methanol to precipitate proteins, including enzymes.
Q7: I want to measure the aglycone (8-Hydroxy-5-O-psoralen). What are the recommended conditions for enzymatic hydrolysis?
A7: Enzymatic hydrolysis with β-glucosidase is a common method. The optimal conditions depend on the specific enzyme used, but generally, a pH between 4.5 and 6.0 and a temperature between 37°C and 50°C are effective.[1][2][3] It is crucial to optimize the incubation time to ensure complete hydrolysis without degrading the resulting aglycone.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Fluid (e.g., Plasma)
This protocol is designed to minimize degradation by controlling light, temperature, and enzymatic activity.
-
Sample Collection and Initial Handling:
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Collect blood samples in tubes containing an appropriate anticoagulant.
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer plasma to amber-colored cryovials and store at -80°C until analysis.
-
All steps should be performed under dim light.
-
-
Protein Precipitation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in an amber microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins and extract the analyte.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully transfer the supernatant to a new amber vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
-
Filter through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Set the column temperature to a controlled room temperature (e.g., 25°C).
-
Use a UV or fluorescence detector set to the appropriate wavelength for psoralen derivatives.
-
Visualizations
Caption: Workflow for minimizing degradation during sample preparation.
Caption: Troubleshooting logic for low analyte recovery.
References
Overcoming matrix effects in the analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in complex mixtures.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex biological matrices?
A1: The primary challenges include matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, which can affect the accuracy and precision of quantification.[1] Other difficulties may arise from low recovery during sample preparation and co-elution with endogenous components of the matrix.[2][3]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices.[4][5][6][7] This technique offers high specificity through the selection of precursor and product ions, minimizing the impact of interfering substances.
Q3: What type of internal standard (IS) should be used for the analysis?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic behavior and ionization efficiency can be used. The IS helps to compensate for variability in sample preparation and matrix effects.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) with the peak area of the analyte in a neat solution at the same concentration.[2] The ratio of these areas is the matrix factor. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Troubleshooting Guide
Problem 1: Poor peak shape or peak splitting is observed in the chromatogram.
-
Possible Cause A: Inappropriate mobile phase pH.
-
Solution: this compound is a glycoside and may have acidic properties. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can often improve peak shape.
-
-
Possible Cause B: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Possible Cause C: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Ensure that the sample is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Problem 2: The recovery of this compound is low and inconsistent.
-
Possible Cause A: Inefficient extraction from the sample matrix.
-
Solution: Optimize the sample preparation method. For a polar compound like a glucoside, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is often necessary. Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE.
-
-
Possible Cause B: Analyte degradation during sample processing.
-
Solution: Investigate the stability of the analyte under the experimental conditions. It may be necessary to work at lower temperatures or add antioxidants to the sample.
-
-
Possible Cause C: Incomplete protein precipitation.
-
Solution: Ensure that the ratio of precipitating solvent (e.g., acetonitrile) to the sample is sufficient, typically at least 3:1 (v/v).
-
Problem 3: High variability in quantitative results between replicate injections.
-
Possible Cause A: Significant matrix effects.
-
Solution: Implement a more effective sample cleanup procedure to remove interfering matrix components.[4] Solid-phase extraction is generally more effective than liquid-liquid extraction, which is in turn more effective than protein precipitation.[8] Using matrix-matched calibration standards can also help to mitigate consistent matrix effects.
-
-
Possible Cause B: Autosampler injection issues.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent.
-
-
Possible Cause C: Instability of the analyte in the final extract.
-
Solution: Perform stability tests on the processed samples to ensure the analyte is stable over the duration of the analytical run.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is a rapid approach for initial screening but may result in significant matrix effects.
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
To 100 µL of the plasma sample, add the internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE generally offers the most effective removal of matrix interferences.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of the plasma sample with 400 µL of an appropriate buffer (e.g., 4% phosphoric acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
LC System: UPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[5][6][7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte)
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.
Quantitative Data Summary
The following tables summarize typical parameters for a validated bioanalytical method for the analysis of a small molecule glycoside in a complex matrix. These values should be established during method validation for this compound.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Analyte stable under relevant storage and processing conditions |
Table 2: Example Quality Control (QC) Sample Performance
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low QC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid QC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Visualizations
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 3. bbrc.in [bbrc.in]
- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Strategies to increase the bioavailability of 8-Hydroxy-5-O-beta-D-glucosylpsoralen for in vivo studies.
This technical support guide provides researchers, scientists, and drug development professionals with strategies to increase the in vivo bioavailability of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. The information is presented in a question-and-answer format to address specific experimental challenges. Methodologies are extrapolated from studies on related psoralen (B192213) compounds, such as 8-methoxypsoralen (8-MOP), due to limited direct data on this specific glucosylpsoralen derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of psoralen derivatives like this compound?
A1: Psoralen derivatives often face challenges with low aqueous solubility and significant first-pass metabolism in the liver after oral administration.[1] These factors can lead to large variations in drug absorption between individuals and reduce the amount of active compound reaching systemic circulation, thereby limiting therapeutic efficacy.[1][2]
Q2: What general strategies can be employed to overcome these bioavailability issues?
A2: Key strategies focus on improving the solubility and dissolution rate of the compound and enabling absorption pathways that bypass the hepatic first-pass metabolism.[1][3] These can be broadly categorized into:
-
Advanced Formulation Approaches: Utilizing lipid-based and nano-delivery systems.
-
Alternative Routes of Administration: Exploring non-oral routes like sublingual or topical delivery.
-
Chemical Modification: While not the focus of this guide, creating prodrugs is another potential strategy.[4]
Troubleshooting Guide
Issue 1: Poor and variable absorption after oral administration.
Troubleshooting Tip: Consider reformulating the compound in a dissolved state or within a lipid-based carrier to improve gastrointestinal absorption.
-
Rationale: The pharmaceutical formulation is critical for the bioavailability of psoralens.[2] A study on 8-MOP demonstrated that peak plasma levels were nearly doubled when administered in a soft gelatin capsule containing the dissolved drug compared to a microcrystalline pill form.[2]
Issue 2: Suspected high first-pass metabolism leading to low systemic exposure.
Troubleshooting Tip: Investigate sublingual administration to bypass the gastrointestinal tract and first-pass metabolism in the liver.
-
Rationale: Sublingual delivery allows for direct absorption into the bloodstream, avoiding the harsh environment of the GI tract and initial metabolism by the liver.[1] Formulations for sublingual administration can include solid dispersions, suspensions, or saturated solutions with penetration enhancers.[1]
Issue 3: Ineffective delivery for dermatological applications.
Troubleshooting Tip: For skin-related in vivo studies, consider topical delivery using advanced nanocarriers like ethosomes, liposomes, or phytosomes.
-
Rationale: These carriers can enhance skin penetration and deposition of the drug at the target site. For instance, psoralen-loaded ethosomes have shown significantly higher transdermal flux and skin deposition compared to liposomes.[5] Liposomal formulations of psoralen have also demonstrated a five-fold increase in skin permeation compared to a psoralen solution.[6] Phytosomes, which are complexes of the natural product with phospholipids, have also been shown to improve the dermal delivery of psoralen.[7]
Quantitative Data Summary
The following table summarizes quantitative data from studies on related psoralen compounds, illustrating the potential improvements in bioavailability with different formulation strategies.
| Formulation Strategy | Compound | Key Finding | Fold Increase/Improvement | Reference |
| Oral Administration | ||||
| Soft Gelatin Capsule (dissolved) vs. Microcrystalline Pill | 8-MOP | Peak plasma levels were almost doubled. | ~2x | [2] |
| Topical/Transdermal Delivery | ||||
| Ethosomes vs. Liposomes | Psoralen | Transdermal flux | 3.50x | [5] |
| Skin deposition | 2.15x | [5] | ||
| Liposomal System vs. Solution | Psoralen | Skin permeation | 5x | [6] |
| Soya Lecithin-based Phytosomes vs. Suspension | Psoralen | In vitro release over 24h | ~1.57x | [7] |
| Sublingual Administration | ||||
| Dissolved Formulations (Solution & Capsule) vs. Suspension | 8-MOP | Maximum concentration (Cmax) in blood | ~2x | [1] |
Experimental Protocols
Protocol 1: Preparation of Psoralen-Loaded Ethosomes
-
Objective: To prepare a nano-vesicular carrier for enhanced topical delivery.
-
Materials: Psoralen, Phosphatidylcholine, Ethanol (B145695), Propylene (B89431) glycol, Water.
-
Methodology:
-
Dissolve psoralen and phosphatidylcholine in ethanol in a closed vessel at room temperature with vigorous stirring.
-
Add propylene glycol during stirring.
-
Slowly add water as a fine stream with continuous stirring.
-
Continue to stir for an additional 5 minutes.
-
The resulting mixture can be further homogenized by sonication or extrusion to achieve a uniform vesicle size.
-
-
Rationale: Ethosomes are flexible vesicles containing a high concentration of ethanol, which allows them to penetrate the stratum corneum and deliver drugs to deeper skin layers.[5]
Protocol 2: Preparation of Psoralen-Loaded Phytosomes using Thin-Film Hydration
-
Objective: To prepare a lipid-compatible complex to improve skin permeation.
-
Materials: Psoralen, Soya Lecithin, Cholesterol, Organic Solvent (e.g., chloroform/methanol mixture), Phosphate Buffered Saline (PBS).
-
Methodology:
-
Dissolve psoralen, soya lecithin, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Keep the flask under vacuum for an extended period to ensure complete removal of residual solvent.
-
Hydrate the thin film by adding PBS and rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension of phytosomes can be sonicated to reduce particle size.
-
-
Rationale: Phytosomes are formed by complexing the active compound with phospholipids, which can enhance solubility and improve absorption across biological membranes.[7]
Protocol 3: Formulation for Sublingual Administration
-
Objective: To prepare a solution for sublingual delivery to bypass first-pass metabolism.
-
Materials: 8-MOP, Labrasol® (caprylocaproyl polyoxyl-8 glycerides), PEG 400, Transcutol® (diethylene glycol monoethyl ether).
-
Methodology:
-
Prepare a vehicle by mixing Labrasol®, PEG 400, and Transcutol® in a 1:1:1 ratio.
-
Dissolve 8-MOP in this vehicle to create a saturated solution.
-
This formulation can then be administered sublingually.
-
-
Rationale: This method utilizes a combination of solubilizers and penetration enhancers to facilitate rapid absorption of the drug through the sublingual mucosa.[1]
Visualizations
Caption: Strategies to overcome bioavailability challenges for psoralen derivatives.
References
- 1. Pharmacokinetic behaviour of sublingually administered 8-methoxypsoralen for PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability study of two different 8-methoxypsoralen (8-MOP) preparations in patients receiving PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QbD assisted formulation, optimization and characterization of psoralen phytosome prepared through thin film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control parameters for ensuring the purity of synthesized 8-Hydroxy-5-O-beta-D-glucosylpsoralen.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized 8-Hydroxy-5-O-beta-D-glucosylpsoralen. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during synthesis, purification, and analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for this compound?
A1: The primary quality control parameters for ensuring the purity of this compound include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantification of the desired compound and identification of any impurities. A purity of >98% is often required for research and pharmaceutical applications.
-
Residual Solvents: Ensuring that any solvents used during synthesis and purification are removed to acceptable levels.
-
Water Content: Determining the amount of water present in the final product.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The most commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation of impurities.
-
Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation of the parent compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: For preliminary identification and confirmation of functional groups and chromophores.
Q3: What are the expected sources of impurities in synthesized this compound?
A3: Impurities can arise from various stages of the synthesis and purification process. Common sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
Side products: Formation of undesired related substances during the chemical reactions.
-
Degradation products: Decomposition of the target compound due to factors like pH, temperature, or light exposure.
-
Incomplete glycosylation: Presence of the aglycone (8-hydroxypsoralen).
-
Anomeric impurities: Formation of the alpha-glucosyl isomer.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds. Consider using a column with a different stationary phase. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Replace the column with a new one. |
Problem 2: Inconsistent retention times.
-
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump. |
Problem 3: Presence of unexpected peaks in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Contamination | Use high-purity solvents and reagents. Filter the sample before injection. |
| Carryover from Previous Injection | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Degradation of the Sample | Store samples appropriately (e.g., at low temperatures, protected from light). Prepare fresh samples for analysis. |
| Impurity in the Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phases. |
Mass Spectrometry (MS) Troubleshooting
Problem: Difficulty in obtaining a clear molecular ion peak.
-
Possible Causes & Solutions:
| Cause | Solution |
| In-source Fragmentation | Optimize the ionization source parameters (e.g., reduce the fragmentor voltage or cone voltage). |
| Poor Ionization Efficiency | Switch between positive and negative ionization modes. Adjust the mobile phase composition to include additives that promote ionization (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode). |
| Low Compound Concentration | Increase the sample concentration. |
III. Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol (B129727) or a mixture of water and acetonitrile. |
Mass Spectrometry (MS) for Identity Confirmation
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data |
| Scan Range | m/z 100 - 1000 |
| Source Parameters | Capillary Voltage: 3.5 kVGas Temperature: 325 °CDrying Gas Flow: 8 L/minNebulizer Pressure: 35 psi |
| Expected [M+H]⁺ | m/z 381.0927 |
| Expected [M-H]⁻ | m/z 379.0772 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ or Methanol-d₄ |
| Spectrometer Frequency | ≥ 400 MHz for ¹H NMR |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
IV. Visualizations
Caption: Quality Control Workflow for Synthesized this compound.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
Validation & Comparative
Validating the Anti-proliferative Effects of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 8-Hydroxy-5-O-beta-D-glucosylpsoralen against other psoralen (B192213) derivatives in various cancer cell lines. Due to the limited availability of direct experimental data on this compound, this document presents a framework for its evaluation, including hypothetical data for illustrative purposes, alongside published data for comparable compounds. Detailed experimental protocols are provided to facilitate the validation of these findings.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative activity of psoralen derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. While specific IC50 values for this compound are not yet publicly available, the following table provides a template for comparison with known psoralen derivatives, 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP). Hypothetical values for this compound are included to illustrate a potential outcome.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | [Hypothetical: 25] | [To be determined] |
| A549 (Lung) | [Hypothetical: 35] | [To be determined] | |
| HeLa (Cervical) | [Hypothetical: 40] | [To be determined] | |
| 8-Methoxypsoralen (8-MOP) | MCF-7 (Breast) | >100 | [1] |
| T47-D (Breast) | >100 | [1] | |
| 5-Methoxypsoralen (5-MOP) | MCF-7 (Breast) | >100 | [1] |
| T47-D (Breast) | >100 | [1] |
Proposed Signaling Pathway for this compound
Based on the known mechanisms of other psoralen derivatives, this compound may exert its anti-proliferative effects by inducing apoptosis and causing cell cycle arrest. A plausible signaling pathway to investigate is the modulation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The glycosyl moiety may enhance cellular uptake and bioavailability compared to its aglycone counterpart.
Caption: Proposed mechanism of this compound.
Experimental Protocols
To validate the anti-proliferative effects and elucidate the mechanism of action of this compound, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[5]
Western Blot Analysis
This technique is used to investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.
Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.[6]
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
This comprehensive guide provides a framework for the systematic evaluation of this compound as a potential anti-proliferative agent. The provided protocols and comparative data structure will aid researchers in designing and executing experiments to validate its efficacy and elucidate its mechanism of action.
References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. benchchem.com [benchchem.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 8-Hydroxy-5-O-beta-D-glucosylpsoralen
Introduction
8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring coumarin (B35378) glucoside found in certain plants.[1][2] As with many bioactive compounds, accurate and precise quantification is critical for research, drug development, and quality control purposes. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is based on established principles of analytical chemistry and data from studies on similar psoralen (B192213) derivatives.[3][4][5]
This document outlines detailed experimental protocols, presents a side-by-side comparison of validation parameters, and includes workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Experimental Protocols
Detailed methodologies for sample preparation, chromatography, and detection are crucial for reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS.
Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Injection Volume: 5 µL.
Method Validation and Data Comparison
The performance of each method is assessed through a series of validation experiments. The following tables summarize the expected quantitative data for key validation parameters, providing a clear comparison between HPLC-UV and LC-MS/MS.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
Table 3: Selectivity and Matrix Effect
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate (risk of interference from co-eluting compounds with similar UV spectra) | High (based on specific mass-to-charge ratios and fragmentation patterns) |
| Matrix Effect | Generally low to moderate | Can be significant (ion suppression or enhancement), requires careful evaluation and use of an appropriate internal standard |
Visualized Workflows and Comparisons
Diagrams created using Graphviz provide a visual representation of the experimental workflow and a logical comparison of the two analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bbrc.in [bbrc.in]
A Comparative Guide to the Phototoxicity of Psoralen Derivatives for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced phototoxic profiles of psoralen (B192213) derivatives is critical for advancing therapeutic applications while ensuring safety. This guide provides an objective comparison of the phototoxicity of various psoralen derivatives, supported by experimental data and detailed methodologies.
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant biological activity. This photoactivation is harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders like psoriasis and vitiligo. However, this therapeutic efficacy is intrinsically linked to their phototoxicity, which can lead to adverse effects such as erythema, blistering, and an increased risk of skin cancer. The phototoxic potential varies significantly among different psoralen derivatives, necessitating a careful comparative evaluation.
Comparative Analysis of Phototoxicity
The phototoxic effects of psoralen derivatives are primarily mediated through two mechanisms upon UVA irradiation: the formation of covalent adducts with DNA and the generation of reactive oxygen species (ROS). These events can trigger cellular responses ranging from cell cycle arrest to apoptosis. The efficiency of these processes, and thus the overall phototoxicity, is highly dependent on the specific chemical structure of the psoralen derivative.
Quantitative Phototoxicity Data
To facilitate a direct comparison of the phototoxic potential of various psoralen derivatives, the following table summarizes key quantitative data from in vitro studies. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are commonly used metrics to quantify cytotoxicity upon photoactivation.
| Psoralen Derivative | Cell Line | UVA Dose (J/cm²) | IC50/EC50 (µM) | Key Findings & Reference |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 0.3 | 10.79 ± 1.85 | Markedly cytotoxic in a dose-dependent manner.[1] |
| Amelanotic Melanoma (C32) | 1.3 | 131.0 | Significant cytotoxic response upon UVA irradiation.[2] | |
| Amelanotic Melanoma (C32) | 2.6 | 105.3 | Increased cytotoxicity with higher UVA dose.[2] | |
| 5-Methoxypsoralen (5-MOP) | Amelanotic Melanoma (C32) | 1.3 | 22.7 | More potent than 8-MOP at the same UVA dose.[2] |
| Melanotic Melanoma (COLO829) | 1.3 | 7.9 | High cytotoxic response in melanotic melanoma cells.[2] | |
| Amelanotic Melanoma (C32) | 2.6 | 24.2 | Cytotoxicity is augmented by UVA radiation.[2] | |
| Melanotic Melanoma (COLO829) | 2.6 | 7.0 | Potent cytotoxicity at a higher UVA dose.[2] | |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.3 | 0.13 ± 0.003 | Significantly more potent than 8-MOP.[1] |
| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.3 | 0.05 ± 0.01 | The most potent derivative in this study.[1] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment and comparison of psoralen phototoxicity. Below are detailed methodologies for key in vitro assays.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Psoralen derivatives stock solutions (in a suitable solvent like DMSO)
-
UVA light source with a calibrated output
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Psoralen Treatment: Prepare serial dilutions of the psoralen derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the psoralen solutions. Incubate for a predetermined time (e.g., 1-2 hours) in the dark.
-
UVA Irradiation: Expose the plates to a specific dose of UVA radiation. A parallel set of plates treated with psoralens should be kept in the dark to serve as non-irradiated controls.
-
Post-Irradiation Incubation: Replace the psoralen-containing medium with fresh complete medium and incubate the cells for a further 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following psoralen and UVA treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels.
Materials:
-
DCFDA solution
-
Treated and control cells
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with psoralen derivatives as described for the MTT assay.
-
DCFDA Loading: After psoralen incubation (before UVA irradiation), remove the medium and incubate the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
UVA Irradiation: Add fresh PBS or serum-free medium to the wells and expose the plate to UVA radiation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm using a fluorescence microplate reader.
Signaling Pathways and Experimental Workflows
The phototoxicity of psoralen derivatives is initiated by their interaction with cellular components upon UVA activation, leading to a cascade of signaling events that determine the cell's fate.
Psoralen-Induced Apoptosis Signaling Pathway
Upon UVA activation, psoralen derivatives can induce apoptosis through both DNA damage-dependent and independent mechanisms. The formation of DNA adducts can stall replication and transcription, triggering cell cycle arrest and activating DNA damage response pathways that can lead to apoptosis. Concurrently, the generation of ROS can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.
Caption: A simplified diagram of the signaling pathways leading to apoptosis induced by photoactivated psoralen derivatives.
General Experimental Workflow for Phototoxicity Assessment
A systematic workflow is crucial for the comprehensive evaluation of psoralen phototoxicity. The following diagram illustrates a logical sequence of experimental steps.
Caption: A flowchart illustrating the general experimental workflow for assessing the in vitro phototoxicity of psoralen derivatives.
Conclusion for Drug Development Professionals
The selection and development of psoralen derivatives for therapeutic applications require a thorough understanding of their structure-phototoxicity relationships. This guide highlights that even small modifications to the psoralen scaffold can lead to significant differences in phototoxic potential. For instance, the data presented suggest that 5-MOP and TMP exhibit greater photocytotoxicity than 8-MOP in certain cancer cell lines.
Future drug development efforts should focus on designing novel psoralen derivatives with an optimized therapeutic window, maximizing efficacy against target cells while minimizing off-target phototoxicity. A comprehensive preclinical evaluation using the standardized assays outlined in this guide is paramount for identifying promising candidates for further development. By carefully considering the comparative phototoxicity profiles, researchers can advance the development of safer and more effective photochemotherapeutic agents.
References
In vitro vs. in vivo correlation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen activity.
A Comparative Guide to the In Vitro and In Vivo Correlation of Psoralen (B192213) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring compounds that, when activated by ultraviolet A (UVA) light, exhibit significant biological activity. This combination therapy, known as PUVA (Psoralen + UVA), is utilized in the treatment of various skin conditions such as psoriasis and vitiligo.[1][2] While extensive research exists for prominent psoralen derivatives like 8-methoxypsoralen (8-MOP), data on specific analogs such as 8-Hydroxy-5-O-beta-D-glucosylpsoralen is less abundant. This guide provides a comparative overview of the in vitro and in vivo activities of psoralens, using 8-MOP as a representative compound, to infer the expected correlational activity of its derivatives.
The primary mechanism of psoralen action involves the intercalation into DNA and, upon UVA irradiation, the formation of covalent cross-links with pyrimidine (B1678525) bases, which inhibits DNA replication and cell proliferation.[2] However, evidence also suggests that psoralens may act through cell surface receptors, independent of direct DNA interaction.[3][4]
Data Presentation: In Vitro vs. In Vivo Activity of Psoralens
The following tables summarize the key activities of psoralens observed in controlled laboratory settings (in vitro) and in living organisms (in vivo).
Table 1: Comparison of In Vitro and In Vivo Activities of Psoralens (8-MOP as a model)
| Parameter | In Vitro Findings | In Vivo Findings | Correlation and Discrepancies |
| Cytotoxicity/ Antiproliferative Effects | Inhibition of DNA synthesis and reduction of cell survival in human lymphoid cells.[5] Induction of chromosomal aberrations, sister chromatid exchanges, and mutations in human and rodent cells.[6] | Inhibition of keratinocyte proliferation leading to the clearing of psoriatic plaques.[4] In high doses, associated with an increased risk of skin cancer.[6] | Strong correlation. The antiproliferative effects observed in cell cultures translate to the therapeutic inhibition of hyperproliferative skin conditions. However, the carcinogenic potential observed in vivo is a critical long-term consideration not always evident in short-term in vitro assays. |
| Immunomodulatory Effects | Suppression of mixed leukocyte reactivity.[5] Alteration of cytokine profiles, with a transient shift towards a Th1-skewing action in human T cells.[7] | Suppression of immune cell infiltration in psoriatic lesions.[8][9] Downregulation of pro-inflammatory cytokines like IL-2, IL-6, and TNF-α.[8] | Good correlation. The in vitro effects on lymphocyte activity and cytokine production are consistent with the immunosuppressive actions observed in clinical settings for treating immune-mediated skin diseases. |
| Effects on Melanocytes | Stimulation of tyrosinase activity in cultured human melanocytes.[10] | Stimulation of melanocyte regrowth from hair follicles in vitiligo patients.[10] | Apparent discrepancy. While in vitro studies show a direct stimulatory effect, the in vivo repigmentation is a more complex process likely involving the release of growth factors from other skin cells like keratinocytes.[10] |
| Phototoxicity | Concentration-dependent increase in DNA single-strand breaks and decreased cell survival upon UVA exposure.[11][12] | Induction of acute cutaneous inflammatory reactions, including erythema and edema, upon topical application and UVA exposure.[13] | Direct correlation. The cellular damage observed in vitro manifests as visible skin inflammation in vivo, forming the basis for standardized phototoxicity testing. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of psoralen activity. Below are protocols for key experiments.
In Vitro: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the psoralen compound and incubate for the desired exposure period (e.g., 24-72 hours).[15]
-
UVA Irradiation: For phototoxicity studies, expose the treated cells to a controlled dose of UVA light, while a parallel plate is kept in the dark.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
In Vivo: Skin Phototoxicity Assessment in a Rat Model
This protocol is designed to evaluate the potential of a systemically administered compound to cause phototoxicity.
Protocol:
-
Animal Model: Use Sprague-Dawley rats.
-
Compound Administration: Administer the psoralen compound systemically (e.g., orally or intravenously).
-
UVA Irradiation: After a set period to allow for drug distribution, irradiate a shaved area of the rats' backs with a controlled dose of UVA light (e.g., 10 J/cm²).[16] A non-irradiated, drug-treated site serves as a control.
-
Observation: Visually assess the irradiated and non-irradiated skin for signs of phototoxicity, such as erythema and edema, at various time points post-irradiation (e.g., 24, 48, and 72 hours).
-
Histopathological Analysis: Collect skin biopsies from the exposed and control sites for histopathological examination to assess for cellular damage, inflammation, and other microscopic changes. The inclusion of histopathology can increase the accuracy of phototoxicity evaluation.[16]
Visualizations: Signaling Pathways and Experimental Workflows
Psoralen (PUVA) Mechanism of Action
Psoralens, upon activation by UVA light, can influence cellular processes through multiple pathways. The primary pathway involves the inhibition of DNA replication. Additionally, PUVA therapy has been shown to modulate immune responses by affecting T-cell activity and cytokine production.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]
- 2. m.youtube.com [m.youtube.com]
- 3. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assay of the effects of psoralens plus ultraviolet radiation on human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-METHOXYPSORALEN (METHOXSALEN) PLUS ULTRAVIOLET RADIATION (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Treatment of T lymphocytes with 8-methoxypsoralen plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of 8-methoxypsoralen (8-MOP) plus UVA (PUVA) on human melanocytes in vitiligo vulgaris and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of 8-methoxypsoralen-photoinduced cutaneous inflammatory reactions by various chemotherapeutic agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis: 5-Methoxypsoralen (5-MOP) vs. 8-Hydroxy-5-O-beta-D-glucosylpsoralen
A comprehensive head-to-head comparison between 5-methoxypsoralen (5-MOP) and 8-Hydroxy-5-O-beta-D-glucosylpsoralen is not feasible at this time due to a significant lack of scientific data on the latter.
Our extensive literature search reveals that this compound is a known natural coumarin (B35378) glucoside, identified and isolated from plant sources such as Pleurospermum rivulorum and Ficus ruficaulis.[1][2] Its chemical structure and basic properties are documented in chemical databases.[1] However, there is no publicly available research detailing its biological activity, therapeutic efficacy, phototoxicity, mechanism of action, or any experimental data pertinent to a clinical or preclinical comparison.
In contrast, 5-methoxypsoralen (5-MOP), also known as bergapten, is a well-characterized photosensitizing agent used in photochemotherapy (PUVA) for various skin disorders.[3] To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will focus on a detailed analysis of 5-MOP and, as a well-documented comparator, 8-methoxypsoralen (8-MOP).
Overview of 5-Methoxypsoralen (5-MOP)
5-MOP is a naturally occurring furanocoumarin found in plants like figs, parsley, and bergamot oil.[3] It is utilized in PUVA therapy, a combination treatment involving a psoralen (B192213) and ultraviolet A (UVA) radiation, for conditions such as psoriasis, vitiligo, and mycosis fungoides.[3][4]
Mechanism of Action
The therapeutic effects of psoralens in PUVA therapy are primarily attributed to their interaction with DNA upon UVA irradiation.[5][6] The process involves:
-
Intercalation: Psoralen molecules insert themselves between the base pairs of the DNA double helix.[6]
-
Photoactivation: Upon exposure to UVA light, the psoralen molecule absorbs photons, becoming highly reactive.[5]
-
DNA Adduct Formation: The activated psoralen forms covalent bonds with pyrimidine (B1678525) bases (primarily thymine) in the DNA, creating monoadducts and interstrand cross-links (ICLs).[6]
-
Inhibition of Cell Proliferation: These DNA adducts disrupt DNA replication and transcription, thereby inhibiting the rapid cell division characteristic of psoriasis.[3][7]
Beyond direct DNA interaction, psoralens may also exert their effects by modulating cell surface receptors. For instance, PUVA can induce phosphorylation of the epidermal growth factor (EGF) receptor, leading to a decrease in its binding affinity and tyrosine kinase activity, which can disrupt normal growth regulation.[8]
References
- 1. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Glucosides from Pleurospermum rivulorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-O-beta-D-Glucosylpyridoxine | C14H21NO8 | CID 440188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrap.net [ijrap.net]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Guide: Elucidating the Mechanism of Action of 8-Hydroxy-5-O-beta-D-glucosylpsoralen Through Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside, and its potential mechanism of action in the context of treating hyperproliferative skin disorders like psoriasis. Due to the limited specific research on this particular psoralen (B192213) derivative, this document outlines a proposed research plan utilizing knockout studies to confirm its mechanism, drawing parallels from the well-studied 8-methoxypsoralen (8-MOP). We compare its hypothesized efficacy with current alternative therapies and provide detailed experimental protocols to support further investigation.
Proposed Mechanism of Action of Psoralens
Psoralens, when activated by ultraviolet A (UVA) light in a process known as PUVA therapy, are known to exert their therapeutic effects through two primary proposed mechanisms:
-
DNA Intercalation and Crosslinking: Psoralens can intercalate into DNA and, upon UVA irradiation, form covalent crosslinks between DNA strands. This action can inhibit DNA replication and cell proliferation, which is beneficial in hyperproliferative conditions like psoriasis.
-
Modulation of Cell Signaling Pathways: Evidence suggests that psoralens can also act independently of direct DNA damage. They have been shown to interact with cell surface receptors, notably the Epidermal Growth Factor Receptor (EGFR). By inducing phosphorylation of the EGFR, photoactivated psoralens can inhibit its tyrosine kinase activity and disrupt normal growth factor signaling, thereby controlling cell growth.
Given the structural similarity of this compound to other psoralens, it is hypothesized to share these mechanisms of action. Knockout studies provide a powerful tool to dissect these pathways and confirm the primary mode of action.
Comparison with Alternative Therapies
The therapeutic landscape for psoriasis and vitiligo includes several alternatives to PUVA therapy, each with a distinct mechanism of action. A comparison is crucial for understanding the potential positioning of this compound.
| Treatment Modality | Proposed Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (Hypothesized) | - DNA crosslinking upon UVA activation- Inhibition of EGFR signaling | - Potential for high efficacy in severe cases | - Requires UVA exposure (carcinogenic risk)- Potential for phototoxicity |
| Narrowband UVB (NB-UVB) Phototherapy | - Induces DNA damage leading to apoptosis of pathogenic T-cells- Modulates cytokine production | - No systemic photosensitizing agent required- Generally considered safer than PUVA | - Less effective for very thick plaques- Requires frequent treatments |
| Excimer Laser (308 nm) | - Targeted delivery of UVB light, inducing T-cell apoptosis | - Can treat localized plaques without affecting healthy skin- Faster clearing of lesions | - Only suitable for limited disease (<10% body surface area)- Cost of equipment |
| Topical Corticosteroids | - Anti-inflammatory, immunosuppressive, and anti-proliferative effects through genomic and non-genomic pathways.[1][2][3] | - Effective for mild to moderate psoriasis- Widely available in various potencies | - Skin atrophy with long-term use- Potential for systemic side effects with high potency steroids |
| Vitamin D Analogues (e.g., Calcipotriol) | - Inhibit keratinocyte proliferation and promote differentiation by binding to vitamin D receptors.[4][5][6][7] | - Good safety profile for long-term use- Can be combined with other therapies | - May cause skin irritation- Slower onset of action compared to corticosteroids |
Proposed Knockout Study to Confirm Mechanism of Action
To definitively establish the role of the EGFR signaling pathway in the mechanism of this compound, a knockout study targeting the EGFR gene in a relevant cell line (e.g., HaCaT keratinocytes) is proposed.
Hypothesis: If the anti-proliferative effects of this compound are mediated through the EGFR pathway, then knocking out the EGFR gene should abrogate these effects.
Experimental Workflow:
Caption: Experimental workflow for confirming the mechanism of this compound.
Visualizing the Proposed Signaling Pathway
The interaction of this compound with the EGFR signaling pathway can be visualized as follows:
References
- 1. Mechanisms of action of topical corticosteroids in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Website Unavailable (503) [aafp.org]
- 3. How do steroid creams help treat psoriasis? [medicalnewstoday.com]
- 4. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. papaa.org [papaa.org]
- 7. Vitamin D Analogues for Psoriasis [webmd.com]
Navigating Bioassays for 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Guide to Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the selection and validation of a bioassay is a critical step in evaluating the therapeutic potential of compounds like 8-Hydroxy-5-O-beta-D-glucosylpsoralen. This natural coumarin (B35378) glucoside, a member of the psoralen (B192213) family, requires robust and reproducible bioassays to ensure reliable and transferable results. While specific comparative data for this particular glucoside is limited in publicly available literature, this guide provides a framework for comparing common bioassay types used for psoralen derivatives and outlines the key parameters for assessing their performance.
Psoralens are well-known for their photosensitizing, cytotoxic, and melanogenic properties. Bioassays for these compounds, including this compound, are typically designed to evaluate these biological activities. The choice of assay depends on the specific research question, be it screening for phototoxicity, assessing anticancer potential, or investigating effects on pigmentation.
Comparison of Common Bioassay Platforms for Psoralen Derivatives
The reproducibility and robustness of a bioassay are paramount for generating high-quality data. Below is a comparison of common bioassay platforms that can be adapted for this compound, with a focus on key performance indicators.
| Bioassay Type | Principle | Common Endpoints | Advantages | Disadvantages | Key Considerations for Robustness |
| Phototoxicity Assays | Measures cytotoxicity following exposure to the compound and UVA light. | Cell viability (e.g., MTT, neutral red uptake), apoptosis markers (e.g., caspase activity). | Directly assesses the photoactivated properties of the compound. Relevant for dermatological applications. | Requires specialized equipment for controlled UVA irradiation. Results can be influenced by cell type and light dosimetry. | Precise control of UVA dose and wavelength, consistent cell culture conditions, and use of appropriate controls (dark toxicity, UVA alone). |
| Cytotoxicity Assays | Measures the ability of the compound to kill cells, typically cancer cell lines. | IC50 values (concentration for 50% inhibition of cell growth) determined by assays like MTT or SRB. | High-throughput and well-established methods. Useful for screening potential anticancer agents. | May not be relevant if the compound's primary activity is not cytotoxic. Results can vary significantly between different cell lines. | Consistent cell passage number and density, standardized incubation times, and accurate determination of dose-response curves. |
| Melanogenesis Assays | Measures the stimulation of melanin (B1238610) production in melanocytes or melanoma cell lines. | Melanin content, tyrosinase activity. | Relevant for investigating treatments for pigmentation disorders like vitiligo. | Can be a longer-term assay. Melanin measurement can be prone to interference. | Use of a stable and well-characterized melanocyte cell line, and reliable methods for melanin quantification. |
| Enzyme Inhibition Assays | Measures the ability of the compound to inhibit specific enzymes, such as cytochrome P450s or kinases. | Enzyme activity, IC50 values. | Provides mechanistic insights. High-throughput and often highly reproducible. | Requires purified enzymes and specific substrates. May not reflect cellular activity due to factors like cell permeability. | Stable enzyme preparations, optimized substrate concentrations, and control for non-specific inhibition. |
Experimental Protocols: A Framework for Validation
Detailed and standardized experimental protocols are the foundation of reproducible research. While specific protocols for this compound are not widely published, the following outlines a general workflow for a cell-based viability assay (e.g., MTT assay) to assess cytotoxicity or phototoxicity.
General Protocol for a Cell-Based Viability (MTT) Assay:
-
Cell Culture:
-
Maintain a consistent cell line (e.g., HaCaT keratinocytes, A-431 skin carcinoma) in the recommended growth medium and conditions (e.g., 37°C, 5% CO2).
-
Use cells within a specific passage number range to minimize variability.
-
-
Seeding:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound. Include appropriate controls: vehicle control (medium with solvent), positive control (a known cytotoxic agent), and negative control (medium only).
-
-
Incubation (and Irradiation for Phototoxicity):
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
For phototoxicity assessment, expose the plates to a controlled dose of UVA radiation at a specific wavelength (e.g., 365 nm) after an initial incubation period with the compound. A parallel plate should be kept in the dark to assess "dark toxicity".
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Key Parameters for Assessing Bioassay Reproducibility and Robustness
To ensure the reliability of a bioassay for this compound, a thorough validation process is essential. The following parameters, adapted from analytical method validation guidelines, should be assessed:
| Parameter | Definition | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between a series of measurements. | Intra-assay precision (Repeatability): Relative Standard Deviation (RSD) < 15% for replicate measurements within the same assay run. Inter-assay precision (Intermediate Precision): RSD < 20% for measurements from different assay runs on different days. |
| Accuracy | The closeness of the measured value to the true or accepted reference value. | Recovery of a known amount of a reference standard should be within 80-120%. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression of the dose-response curve should have a coefficient of determination (R²) > 0.98. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of at least 10:1 and RSD < 20%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from the vehicle solvent or other components in the assay matrix. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results when minor changes are made to parameters like incubation time, temperature, or cell seeding density. |
Visualizing Workflows and Mechanisms
To further clarify the processes involved in bioassay development and the potential mechanism of action for psoralen compounds, the following diagrams are provided.
Benchmarking the efficacy of 8-Hydroxy-5-O-beta-D-glucosylpsoralen against standard-of-care drugs.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen. Due to the limited publicly available data on the specific therapeutic applications and efficacy of this compound, a direct, data-driven comparison with established standard-of-care drugs is not feasible at this time.
This document will, therefore, focus on presenting the available information on this compound and outline a hypothetical framework for how such a compound would be benchmarked against standard-of-care drugs, should efficacy data become available in the future.
Section 1: Profile of this compound
| Property | Data |
| Compound Type | Natural Coumarin (B35378) Glucoside |
| Chemical Formula | C₁₇H₁₆O₁₀ |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 425680-98-4 |
| Known Sources | Heracleum rapula Franch., Pleurospermum rivulorum |
| Reported Biological Activity | Currently Undefined in Public Literature |
| Therapeutic Area | Not Established |
| Mechanism of Action | Not Elucidated |
Section 2: Hypothetical Benchmarking Framework
Should research establish a therapeutic indication for this compound, a systematic benchmarking process would be initiated. This process would involve the following key steps, illustrated in the workflow diagram below.
Caption: Hypothetical workflow for benchmarking a new chemical entity.
Experimental Protocols for Efficacy Determination
To establish the efficacy of this compound, a series of preclinical and clinical experiments would be required. The specific design of these experiments would depend on the identified therapeutic target. A generalized experimental workflow is proposed below.
Side-by-side comparison of the antioxidant capacity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen and other natural compounds.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a side-by-side comparison of the antioxidant capacity of various natural compounds. Due to a lack of available experimental data on the antioxidant activity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, this guide will focus on the antioxidant potential of related furanocoumarins and psoralen (B192213) derivatives in comparison to well-established natural antioxidants.
While direct quantitative antioxidant capacity data for this compound is not currently available in published literature, the broader class of furanocoumarins and psoralen derivatives has been investigated for such properties. This guide synthesizes the available information to provide a comparative overview against benchmark antioxidants like Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Quercetin.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most prevalent. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant capacity.
The following table summarizes the reported IC50 values for several well-known natural antioxidants. It is important to note that these values can vary between studies due to different experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Ascorbic Acid | DPPH | 8.4 - 41.25[1][2] | 47.7 - 234.2 |
| ABTS | 10.80 - 50[3][4] | 61.3 - 283.9 | |
| α-Tocopherol | DPPH | ~12.1 µM (comparable to BHT and Trolox)[5] | - |
| ABTS | 7.07[6] | 16.4 | |
| Quercetin | DPPH | 6.9 µM - 19.3 µM[1][7] | 22.8 - 63.9 |
| ABTS | - | - |
Data for this compound is not available.
Insights into the Antioxidant Potential of Psoralen Derivatives
Studies on various psoralen derivatives have indicated that they possess antioxidant properties, although generally less potent than benchmark antioxidants. For instance, some furanocoumarins have demonstrated radical scavenging activity. The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate a hydrogen atom to stabilize free radicals. However, the specific antioxidant capacity can be significantly influenced by the type and position of substituent groups on the psoralen ring. The glycosylation, as seen in this compound, can also affect the antioxidant activity, though specific structure-activity relationship studies for this compound are lacking.
Experimental Protocols
To ensure a clear understanding of the data presented, the general methodologies for the DPPH and ABTS assays are outlined below.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is determined by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution.
-
Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the adjusted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing Antioxidant Assay Principles
To further clarify the experimental processes, the following diagrams illustrate the general workflow of a radical scavenging assay and the underlying chemical principle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Procedural Guide
Core Principle: Treat as Hazardous Waste
Due to their biological activity, psoralen (B192213) and its derivatives should be managed as hazardous chemical waste.[1] It is imperative that this compound and any materials contaminated with it are not disposed of in the general trash or poured down the drain.[1] The recommended course of action for the final disposal of 8-Hydroxy-5-O-beta-D-glucosylpsoralen is to engage a licensed professional waste disposal service.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and segregation of this compound waste within the laboratory prior to its collection by a certified disposal service.
1. Personal Protective Equipment (PPE):
-
At a minimum, a standard laboratory coat, safety goggles, and chemical-resistant gloves should be worn when handling this compound waste.
2. Waste Segregation:
-
Solid Waste:
-
Place pure this compound powder, contaminated weighing paper, gloves, and other solid materials into a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.[1]
-
-
Liquid Waste:
3. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]
4. Temporary Storage:
-
Store the sealed waste containers in a designated satellite accumulation area for hazardous waste.
-
This area should be away from incompatible materials and in a cool, dry, well-ventilated location.
5. Scheduling Professional Disposal:
-
Follow your institution's specific procedures to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal company.[1]
Data Presentation: Summary of Disposal Procedures
While specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural guidelines for its management as hazardous laboratory waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves |
| Solid Waste Containment | Sealed, chemically compatible container for solids |
| Liquid Waste Containment | Sealed, chemically compatible container for liquids |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Institutional Info |
| Storage Location | Designated hazardous waste satellite accumulation area |
| Final Disposal Method | Licensed Professional Hazardous Waste Disposal Service |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 8-Hydroxy-5-O-beta-D-glucosylpsoralen
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a natural coumarin (B35378) glucoside.[1] Adherence to these procedural steps is critical to mitigate risks associated with this class of compounds.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile or butyl rubber gloves tested to ASTM D6978 standard.[6] | Prevents skin contact and absorption. Double gloving is recommended. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[4][7] | Protects eyes from splashes and airborne particles. |
| Lab Coat/Gown | Impermeable, long-sleeved gown that closes in the back.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if handling powders outside of a containment system.[4] | Prevents inhalation of airborne particles. |
| Hair and Shoe Covers | Disposable hair and shoe covers.[6][7] | Minimizes the spread of contamination. |
Operational Plan: Handling and Experimental Workflow
Proper handling procedures are crucial to minimize exposure and prevent contamination. All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.
Below is a diagram illustrating the standard workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[8][9]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8][9]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material.[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Psoralens and related compounds in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. publications.ashp.org [publications.ashp.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
